molecular formula C15H10Cl2N4O2 B193185 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine CAS No. 150728-13-5

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Cat. No.: B193185
CAS No.: 150728-13-5
M. Wt: 349.2 g/mol
InChI Key: IZGOBGVYADHVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C15H10Cl2N4O2 and its molecular weight is 349.2 g/mol. The purity is usually > 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGOBGVYADHVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441594
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150728-13-5
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150728-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150728135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DICHLORO-5-(2-METHOXYPHENOXY)-2,2'-BIPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW8S7AP2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5): A Key Intermediate in the Synthesis of Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, with CAS number 150728-13-5, is a pivotal chemical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[1] Bosentan is a widely recognized treatment for pulmonary artery hypertension (PAH).[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and critical role of this bipyrimidine derivative in the manufacturing of Bosentan. While its primary significance lies in pharmaceutical synthesis, potential applications in agrochemical research have also been noted.[4][5] This document consolidates key technical data, detailed experimental protocols for its synthesis, and visual representations of its synthetic utility to serve as a valuable resource for professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a bipyrimidine core structure.[6] The molecule's reactivity is largely influenced by the two chlorine atoms at the 4 and 6 positions of one of the pyrimidine rings.[6] The methoxyphenoxy group at the 5-position can affect its solubility and interactions.[6] It typically appears as a white to light yellow or brown crystalline powder or solid.[5][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 150728-13-5[9][10]
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[9][11]
Molecular Weight 349.17 g/mol [11]
Appearance White to light yellow powder/crystal; Brown solid[5][7][8]
Melting Point 157.0 to 161.0 °C[5][7]
Boiling Point 520.7 °C at 760 mmHg (Predicted)[7]
Density 1.418 g/cm³ (Predicted)[7]
Solubility DMSO (Slightly), Methanol (Slightly)[7]
Purity >98.0% (GC)
Storage Store at 2-8°C under an inert atmosphere.[7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the industrial production of Bosentan.[2][3] Various synthetic routes have been developed to improve yield, purity, and environmental safety.[2][3] A common approach involves the chlorination of a precursor molecule, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Experimental Protocol: Chlorination of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Water (deionized)

Procedure:

  • To a suitable reaction vessel, add phosphorus oxychloride.

  • Slowly add 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to the phosphorus oxychloride under stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method such as HPLC.

  • Once the reaction is complete, cool the mixture to a manageable temperature (e.g., 30-40°C).

  • Slowly and carefully quench the reaction mixture by pouring it into cold water while maintaining a low temperature (e.g., below 10°C) with external cooling.

  • Stir the resulting suspension for a period to ensure complete precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the filter cake with water to remove residual acids.

  • Dry the product under vacuum at an elevated temperature (e.g., 60°C) to obtain this compound.

Note: This is a generalized procedure. Specific quantities, reaction times, and temperatures may vary based on the scale and specific process patent.

Role in the Synthesis of Bosentan

This compound is a critical building block in the synthesis of Bosentan. The process generally involves two subsequent reaction steps: a nucleophilic substitution of one of the chlorine atoms with 4-(tert-butyl)benzenesulfonamide, followed by the substitution of the second chlorine atom with ethylene glycol.[1]

The following diagram illustrates the logical workflow from the intermediate to the final active pharmaceutical ingredient, Bosentan.

G A 4,6-Dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine C Nucleophilic Substitution A->C B 4-(tert-butyl)benzenesulfonamide B->C D 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidin]-4-yl)benzenesulfonamide C->D F Nucleophilic Substitution D->F E Ethylene glycol E->F G Bosentan F->G

Synthetic Pathway from the Intermediate to Bosentan.

Biological Activity and Potential Applications

While the primary role of this compound is as a pharmaceutical intermediate, its structural features suggest potential for other biological activities.

  • Pharmaceutical Development: As a precursor to Bosentan, it is integral to the production of a medication for a serious cardiovascular condition. The end-product, Bosentan, functions by blocking endothelin receptors (ET-A and ET-B), which are involved in vasoconstriction and cell proliferation.

  • Agrochemical Research: There is commercial interest in exploring this compound and its derivatives as potential herbicides.[4][5] The bipyrimidine structure is found in some classes of herbicides, and the dichloro-substituents can contribute to biological activity.[4] However, detailed public research on its efficacy, mode of action as a herbicide, and crop safety is limited.

It is important to note that there is a lack of publicly available data on the specific pharmacological, pharmacokinetic, or toxicological profile of this compound itself. Its biological significance is overwhelmingly discussed in the context of its conversion to Bosentan.

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Statements

Hazard CodeDescriptionReference(s)
H315Causes skin irritation[9]
H317May cause an allergic skin reaction[9]
H319Causes serious eye irritation[9]
H335May cause respiratory irritation[9]

Handling Precautions:

  • Use in a well-ventilated area.[12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Avoid breathing dust.[12]

  • Wash hands thoroughly after handling.[13]

First Aid Measures:

  • If on skin: Wash with plenty of water. If irritation occurs, seek medical attention.[13]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13]

  • If inhaled: Move person into fresh air. Seek medical attention if you feel unwell.[13]

  • If swallowed: Rinse mouth with water. Consult a physician.[12]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12][13]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Bosentan. Its well-defined synthesis and chemical properties make it a reliable building block for the production of this life-saving medication. While its own biological activities are not extensively studied, its importance in the broader context of drug development is firmly established. This guide provides essential technical information to support researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. It is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2][3] Its bipyrimidine core, substituted with chloro and methoxyphenoxy groups, imparts specific chemical reactivity and potential biological activity.[4][5] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in research and development.

PropertyValueReferences
CAS Number 150728-13-5[1][6][7][8][9]
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[6][7][9][10]
Molecular Weight 349.17 g/mol [6][7][9][10][11]
Appearance White to light yellow or brown powder/crystal[1][2][4][5][12]
Melting Point 157.0 to 161.0 °C[1][13]
Purity >98.0% (GC/HPLC)[1][11][12]
IUPAC Name 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine[14]
Synonyms Bosentan Related Compound D, 4,6-Dichloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine[4][7][8]

Crystal Structure:

X-ray crystallography has revealed that in the solid state, the dichloropyrimidine and methoxyphenoxy groups are nearly perpendicular to each other, with a dihedral angle of approximately 89.9°.[3] The two pyrimidine rings are not coplanar, exhibiting a dihedral angle of about 36.3°.[3] The crystal structure is stabilized by intermolecular C—H···N, C—H···C, and C···N short contacts rather than classical hydrogen bonds.[3]

Crystal Data ParameterValueReference
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Unit Cell Dimensions a = 10.716(2) Å, b = 8.1112(18) Å, c = 18.601(5) Å, β = 106.486(3)°[3]
Volume 1550.3(6) ų[3]
Z 4[3]

Solubility and Spectroscopic Data:

While specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) are not published in detail, chemical suppliers often provide this information upon purchase of the compound.[7][15][16] This data is essential for confirming the structure and purity of the compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process, often starting from diethyl malonate. The following is a generalized protocol based on literature and patent information.[3][17][18]

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Etherification cluster_2 Step 3: Cyclization cluster_3 Step 4: Chlorination A Diethyl Malonate B 2-Halo Diethyl Malonate A->B Halogenating Agent D 2-(2-methoxyphenoxy) diethyl malonate B->D C Guaiacol C->D F 5-(2-methoxyphenoxy)- [2,2'-bipyrimidine]- 4,6(1H,5H)-dione D->F E 2-Cyanopyrimidine E->F G 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine F->G Phosphoryl Chloride

Caption: Synthetic pathway of this compound.

Detailed Methodologies:

  • Halogenation of Diethyl Malonate: Diethyl malonate is halogenated, typically with a chlorinating or brominating agent, to yield 2-halo diethyl malonate.[18]

  • Etherification: The resulting 2-halo diethyl malonate is reacted with guaiacol (2-methoxyphenol) in the presence of a base to form 2-(2-methoxyphenoxy) diethyl malonate.[18]

  • Cyclization: This intermediate is then cyclized with 2-cyanopyrimidine in the presence of a strong base (e.g., sodium ethoxide, sodium methoxide, or potassium tert-butoxide) to form the bipyrimidine core, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[3][17]

  • Chlorination: The final step involves the chlorination of the dione intermediate using a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the target compound, this compound.[12][19] The reaction is typically heated to reflux, and progress is monitored by HPLC.[12] Upon completion, the reaction mixture is cooled and quenched with water to precipitate the product, which is then filtered, washed, and dried.[12]

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene or ethanol.[3]

  • Characterization: The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Elemental Analysis: To determine the elemental composition.[3]

Biological Significance and Signaling Pathways

Role as a Precursor to Bosentan and the Endothelin Signaling Pathway

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Bosentan. Bosentan is a dual endothelin receptor antagonist that targets both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1][6] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its binding to ET-A receptors on vascular smooth muscle cells leads to vasoconstriction.[6][7] The endothelin signaling pathway plays a crucial role in vascular homeostasis, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[2][20]

By blocking both ET-A and ET-B receptors, Bosentan inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a decrease in pulmonary vascular resistance.[1][6][8] This mechanism of action forms the basis of its therapeutic use in treating pulmonary arterial hypertension.[1][4][7][8]

Endothelin Receptor Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Gq Gq Protein Activation ETAR->Gq Bosentan Bosentan Bosentan->ETAR Bosentan->ETBR PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca_PKC->Vasoconstriction

Caption: Simplified diagram of the Endothelin Receptor Signaling Pathway and the inhibitory action of Bosentan.

Potential Herbicidal Activity

There is growing interest in the potential application of this compound and related bipyrimidine derivatives as herbicides. The chemical structure suggests that it may interfere with key biological pathways in plants. While the specific mode of action for this compound as a herbicide has not been definitively established, other pyrimidine-based herbicides are known to target essential plant enzymes.

Potential Herbicidal Mechanisms of Bipyrimidine Derivatives:

  • Inhibition of Acetohydroxyacid Synthase (AHAS): Some pyrimidine derivatives are known to inhibit AHAS, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[21]

  • Inhibition of Protoporphyrinogen Oxidase (PPO): Other heterocyclic compounds containing a uracil motif, which is structurally related to the pyrimidine core, have been shown to inhibit PPO, an enzyme involved in chlorophyll and heme biosynthesis.[22]

  • Disruption of Pyrimidine Biosynthesis: A novel herbicidal mechanism involves the disruption of de novo pyrimidine biosynthesis by inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH).[23][24][25]

Further research is needed to elucidate the specific herbicidal mechanism of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Available safety data suggests that it may cause skin and eye irritation, and potentially an allergic skin reaction or respiratory irritation.[10][14][26] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[26] Work should be conducted in a well-ventilated area or a fume hood.[26] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with significant physicochemical properties and a well-defined role as a precursor in pharmaceutical synthesis. Its connection to the endothelin signaling pathway via its derivative, Bosentan, underscores its importance in drug development research. Furthermore, its potential as a novel herbicide opens up new avenues for investigation in the agrochemical field. This technical guide provides a solid foundation of its known properties and methodologies, serving as a valuable resource for researchers and scientists working with this versatile molecule.

References

Elucidation of the Molecular Architecture: A Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan.[1] This document details the critical data and experimental methodologies used to confirm the molecule's precise chemical structure and conformation.

Molecular Identity and Physicochemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₅H₁₀Cl₂N₄O₂.[2][3][4][5] Its structure is characterized by a 2,2'-bipyrimidine core, substituted with two chlorine atoms at the 4 and 6 positions of one pyrimidine ring, and a 2-methoxyphenoxy group at the 5 position.[6]

IdentifierValueReference
IUPAC Name 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine[2][7]
CAS Number 150728-13-5[2][3][4][5]
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[2][3][4][5]
Molecular Weight 349.17 g/mol [3][4][5][8]
Appearance White to light yellow powder/crystal[9]
SMILES COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl[2]
InChI InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3[2][6]

Crystallographic Analysis: The Definitive Structure

The unequivocal determination of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction.[8] This powerful analytical technique provided precise atomic coordinates, defining bond lengths, bond angles, and the overall molecular conformation in the solid state.

Crystal Data and Structure Refinement
ParameterValue
Formula C₁₅H₁₀Cl₂N₄O₂
Molecular Weight 349.17
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.716 (2)
b (Å) 8.1112 (18)
c (Å) 18.601 (5)
β (°) 106.486 (3)
Volume (ų) 1550.3 (6)
Z 4
Radiation Mo Kα
Temperature (K) 296

Data sourced from a 2011 publication in Acta Crystallographica Section E: Structure Reports Online.[8]

Key Structural Features

The X-ray crystal structure reveals several important conformational details. The dichloropyrimidine and the methoxyphenoxy moieties are nearly perpendicular to each other, with a dihedral angle of 89.9(9)°.[8] The two pyrimidine rings of the bipyrimidine core are not coplanar, exhibiting a dihedral angle of 36.3(4)°.[8] In the crystal lattice, the molecules are stabilized by short intermolecular C···N contacts and C—H···π interactions, rather than classical hydrogen bonds.[8]

Spectroscopic and Chromatographic Data

While detailed spectra are not publicly available, commercial suppliers of this compound indicate that the compound's identity and purity are routinely confirmed using a suite of analytical techniques.[5][10] These typically include:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes have been reported, primarily in the patent literature, for the preparation of this compound. A common method involves the chlorination of a precursor di-hydroxy pyrimidine derivative.[1][3][11]

General Procedure:

  • Reaction Setup: 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is added to an excess of phosphoryl chloride (POCl₃), which serves as both the chlorinating agent and the solvent.[3]

  • Heating: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable chromatographic technique, such as HPLC.[3]

  • Quenching: Upon completion, the reaction mixture is cooled and then carefully and slowly poured into cold water to quench the excess phosphoryl chloride.[3]

  • Isolation: The resulting precipitate, which is the crude this compound, is collected by filtration.[3]

  • Purification: The crude product is washed with water to remove any remaining inorganic impurities. It is then dried under vacuum to yield the final product.[3] Further purification can be achieved by recrystallization.

Single Crystal Growth for X-ray Diffraction

The following protocol describes the preparation of single crystals suitable for X-ray crystallographic analysis:[8]

  • Dissolution: A solution of this compound is prepared in toluene.

  • Reflux and Filtration: The solution is refluxed for one hour with stirring and then filtered to remove any insoluble impurities.

  • Washing and Drying: The filtrate is then washed several times with ethanol and dried under vacuum to produce a powder.

  • Recrystallization: The purified powder is redissolved in toluene with stirring until complete dissolution.

  • Crystal Growth: Colorless, single crystals are obtained by the slow evaporation of the toluene at room temperature.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Synthesis and Elucidation Workflow

Synthesis_and_Elucidation_Workflow cluster_1 start Starting Materials (e.g., Diethyl malonate) synthesis Multi-step Synthesis (Halogenation, Etherification, Cyclization) start->synthesis precursor 5-(2-methoxyphenoxy)- [2,2'-bipyrimidine]-4,6(1H,5H)-dione synthesis->precursor chlorination Chlorination (POCl₃, Reflux) precursor->chlorination product Crude Product (4,6-dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine) chlorination->product purification Purification (Filtration, Washing, Drying) product->purification final_product Pure Compound purification->final_product analysis Structure Elucidation final_product->analysis nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir xrd Single Crystal X-ray Diffraction analysis->xrd structure Confirmed Structure xrd->structure

Caption: Workflow for the synthesis and structural elucidation of the title compound.

Role in Bosentan Synthesis Pathway

Bosentan_Synthesis_Pathway intermediate 4,6-dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine bosentan Bosentan intermediate->bosentan Nucleophilic Substitution reagents tert-butyl (2-hydroxyethyl)sulfamate + Base (e.g., K₂CO₃) reagents->bosentan action Antagonism bosentan->action receptor Endothelin Receptors (ET-A and ET-B) receptor->action effect Vasodilation (Treatment of Pulmonary Hypertension) action->effect

Caption: Role as a key intermediate in the synthesis and therapeutic action of Bosentan.

References

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of the drug Bosentan. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a synthetic organic compound.[1] It is characterized by a bipyrimidine core structure with two chlorine atoms and a methoxyphenoxy group attached.[1] It typically appears as a white to light yellow or light brown solid.[2][3]

Quantitative Data Summary

The molecular formula and weight of this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular FormulaC₁₅H₁₀Cl₂N₄O₂[2][4][5][6][7]
Molecular Weight349.17 g/mol [2][4][6][7]
Monoisotopic Mass348.0180810 Da[5]
CAS Number150728-13-5[4][5][6][7]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the chlorination of its precursor, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[4]

Materials:

  • 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

  • Phosphoryl chloride (POCl₃)

  • Water

Procedure:

  • In a suitable reactor, charge phosphoryl chloride followed by 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[4]

  • The reaction mixture is heated to reflux and maintained for approximately 4 hours, with the reaction progress monitored by High-Performance Liquid Chromatography (HPLC).[4]

  • After the reaction is complete, the mixture is cooled to 40-50 °C and then further cooled to 5-10 °C.[4]

  • The reaction is quenched by slowly adding the mixture to cold water while maintaining the temperature between 5-10 °C.[4]

  • The resulting slurry is stirred for 2 hours at 5-10 °C.[4]

  • The solid product is collected by filtration and the filter cake is washed with water.[4]

  • The wet cake is then dried under vacuum at 55-60 °C for 8 hours to yield the final product, this compound.[4]

Purification for Crystal Structure Analysis

For obtaining colorless crystals suitable for X-ray crystallography, the following purification method has been described:

Procedure:

  • A solution of this compound in toluene is refluxed for 1 hour.[8]

  • The solution is then filtered and the collected solid is washed with ethanol and dried under vacuum.[8]

  • The resulting powder is redissolved in toluene with stirring until complete dissolution.[8]

  • Colorless crystals are obtained by the slow evaporation of the toluene at room temperature.[8]

Applications and Logical Relationships

This compound is a crucial intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[9][10][11][12] The following diagram illustrates the simplified synthetic pathway from this intermediate to Bosentan.

G Simplified Synthesis of Bosentan A 4,6-Dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine B p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy) (2,2'-bipyrimidin)-4-yl]benzene sulfonamide A->B Condensation with 4-tert-butylbenzenesulfonamide C Bosentan B->C Nucleophilic substitution with ethylene glycol

Caption: Synthetic pathway from the intermediate to Bosentan.

This compound is also explored in agrochemical research as a potential herbicide due to its chemical structure which may interfere with biological pathways in plants.[1][12]

References

synthesis pathway of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Introduction

This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary hypertension.[1][2] The compound, identified by CAS Number 150728-13-5, possesses the molecular formula C₁₅H₁₀Cl₂N₄O₂.[3][4] Its structure features a bipyrimidine core with two chlorine atoms and a methoxyphenoxy group, which contribute to its reactivity and utility in pharmaceutical manufacturing.[5] This guide provides a comprehensive overview of a prominent synthesis pathway, including detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process that starts from simpler precursors like ethyl malonate.[2] A common industrial route involves halogenation, etherification, and cyclization to form a key dione intermediate, which is then subjected to a final chlorination step.[2]

The pivotal final step in this pathway is the conversion of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to the target molecule. This transformation is accomplished through a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[2][6]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product A Ethyl Malonate D 5-(2-methoxyphenoxy)- [2,2'-bipyrimidine]-4,6(1H,5H)-dione A->D Halogenation, Etherification, Cyclization B 2-Methoxyphenol B->D C 2-Cyanopyrimidine C->D E 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine D->E Chlorination (POCl₃)

Figure 1: Overall synthesis pathway from starting materials to the final product.

Experimental Protocols

This section details the experimental procedure for the final chlorination step, converting the dione intermediate into this compound.[6]

Materials:

  • 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione (Compound 1)

  • Phosphoryl chloride (POCl₃)

  • Water

Procedure:

  • Reaction Setup: Charge a suitable reactor with 343.70 g of phosphoryl chloride. Subsequently, add 175.0 g of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[6]

  • Heating and Reflux: Heat the reaction mixture to its reflux temperature and maintain stirring under reflux conditions for 4.0 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).[6]

  • Cooling: Upon completion of the reaction as determined by HPLC, cool the mixture to a temperature between 40-50 °C.[6]

  • Quenching: In a separate vessel, prepare 2.625 liters of water and cool it to 5-10 °C. Slowly and cautiously pour the cooled reaction mixture into the cold water to quench the reaction. Maintain the temperature of the quench mixture between 5-10 °C.[6]

  • Precipitation and Stirring: Continue stirring the resulting slurry at 5-10 °C for an additional 2.0 hours to ensure complete precipitation of the product.[6]

  • Filtration and Washing: Filter the reaction mixture to collect the solid product. Wash the wet filter cake three times with 175.0 mL of water per wash.[6]

  • Drying: Collect the wet filter cake and dry it under vacuum at a temperature of 55-60 °C for 8.0 hours.[6]

  • Final Product: After drying, 182 g of the final product, this compound (Compound 2), is obtained.[6]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification start Start charge 1. Charge Reactor: - 175.0g Dione Intermediate - 343.70g POCl₃ start->charge reflux 2. Heat to Reflux Stir for 4 hours (Monitor by HPLC) charge->reflux cool_reaction 3. Cool Mixture to 40-50 °C reflux->cool_reaction quench 4. Quench by adding to cold water (5-10 °C) cool_reaction->quench stir 5. Stir Slurry for 2 hours at 5-10 °C quench->stir filter_wash 6. Filter and Wash Cake (3x with 175 mL Water) stir->filter_wash dry 7. Dry under Vacuum (8 hours at 55-60 °C) filter_wash->dry end End: 182g Final Product dry->end

Figure 2: Step-by-step experimental workflow for the chlorination reaction.

Quantitative Data

The synthesis process demonstrates high efficiency and yields a product of high purity, suitable for subsequent use in pharmaceutical manufacturing. The key quantitative outcomes from the described protocol are summarized below.[6]

ParameterValue
Starting Material (Dione)175.0 g
Final Product Weight182 g
Yield 93%
Purity (HPLC) >98%

Conclusion

The synthesis of this compound via the chlorination of its dione precursor is a robust and high-yielding method. The protocol is well-defined, utilizing standard industrial equipment and techniques such as reflux, quenching, and vacuum drying. The high purity of the final product underscores the effectiveness of this pathway for producing this critical intermediate for APIs like Bosentan. This guide provides researchers and drug development professionals with the core technical details necessary to understand and potentially implement this synthesis.

References

The Crucial Role of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in the Synthesis of Bosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosentan, a dual endothelin receptor antagonist, is a critical therapeutic agent for pulmonary arterial hypertension. The synthesis of this complex molecule relies on a series of well-defined intermediates, among which 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine stands out as a pivotal precursor. This technical guide provides an in-depth exploration of this key intermediate, detailing its synthesis, characterization, and its crucial role in the manufacturing of Bosentan. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways and workflows.

Introduction

This compound (CAS No. 150728-13-5) is a highly substituted bipyrimidine derivative that serves as a cornerstone in several synthetic routes to Bosentan.[1][2] Its di-chloro functionality at the 4 and 6 positions of one of the pyrimidine rings provides reactive sites for subsequent nucleophilic substitution reactions, which are essential for the construction of the final Bosentan molecule.[2] The presence of the 2-methoxyphenoxy group at the 5-position is a key structural feature that is retained in the final drug. This guide will elucidate the synthesis of this intermediate and its conversion to Bosentan, providing a technical foundation for researchers and professionals in the field of pharmaceutical development.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are critical for its handling, reaction optimization, and quality control.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[3][4]
Molecular Weight 349.17 g/mol [3][4]
Appearance White to light yellow or brown powder/crystal[5][6]
Melting Point 157.0 to 161.0 °C[6]
Purity (Typical) >98.0% (GC or HPLC)[7]
Solubility Slightly soluble in DMSO and Methanol[6]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[6]

Spectroscopic data is essential for the structural confirmation of this compound. While a comprehensive dataset is proprietary to manufacturers, typical characterization would include:

  • ¹H-NMR: To confirm the presence and connectivity of aromatic and methoxy protons.

  • Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

  • HPLC: To determine purity and identify any impurities.[7]

  • IR Spectroscopy: To identify characteristic functional group vibrations.

  • Elemental Analysis: To confirm the elemental composition.[8]

X-ray crystallography data reveals a monoclinic crystal system for this compound.[8] The dichloropyrimidine and methoxyphenoxy moieties are nearly perpendicular to each other, with a dihedral angle of approximately 89.9°.[8] The two pyrimidine rings themselves have a dihedral angle of about 36.3°.[8]

Synthesis of this compound

The synthesis of the title intermediate is a multi-step process, typically starting from simpler precursors and involving key reactions such as halogenation, etherification, and cyclization.[9] A common pathway involves the chlorination of a pyrimidine-dione precursor.

Synthesis Pathway Overview

The following diagram illustrates a general synthetic pathway for this compound.

G A 5-(2-methoxyphenoxy)- [2,2'-bipyrimidine]-4,6(1H,5H)-dione B 4,6-dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine A->B  Chlorination reagent POCl₃ reagent->A G A 4,6-dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine B p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)- [2,2'-bipyrimidin]-4-yl]benzenesulfonamide (Bosentan Precursor) A->B  Nucleophilic Substitution reagent1 4-(tert-butyl)benzenesulfonamide reagent1->A reagent2 K₂CO₃ / DMSO reagent2->A G A p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)- [2,2'-bipyrimidin]-4-yl]benzenesulfonamide B Bosentan A->B  Etherification reagent Ethylene glycol / Base reagent->A

References

Unveiling the Herbicidal Potential of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS No. 150728-13-5) is a synthetic organic compound that has garnered attention for its potential applications in agrochemical research, specifically as a novel herbicide.[1] While its primary established role is as a key intermediate in the synthesis of the pharmaceutical drug Bosentan, its chemical structure, featuring a bipyrimidine core with chlorine and methoxyphenoxy substitutions, suggests the possibility of significant biological activity in plants.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, and discusses its potential as a herbicidal agent. It is important to note that while its herbicidal potential is frequently cited by chemical suppliers, detailed, publicly available research, particularly quantitative data on its efficacy against specific weed species and its precise mechanism of action, remains limited.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application and formulation in any potential herbicidal product. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 150728-13-5[3]
Molecular Formula C15H10Cl2N4O2[3]
Molecular Weight 349.17 g/mol [3]
Appearance White to light yellow powder/crystal[2]
Melting Point 157.0 to 161.0 °C[2]
Purity >98.0% (GC)[2]

Synthesis of this compound

The synthesis of this compound has been documented, primarily in the context of its role as a precursor for Bosentan. A general synthetic pathway involves the reaction of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione with a chlorinating agent such as phosphoryl chloride.

A generalized experimental protocol for this chlorination step is as follows:

  • Reaction Setup: 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is added to a reactor containing phosphoryl chloride.

  • Heating: The reaction mixture is heated to reflux temperature and stirred for several hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Cooling and Quenching: Upon completion, the reaction mixture is cooled. It is then slowly added to cold water to quench the reaction.

  • Precipitation and Filtration: The product precipitates out of the aqueous solution. The mixture is stirred for a period to ensure complete precipitation and then filtered.

  • Washing and Drying: The collected solid (the filter cake) is washed with water to remove impurities. The final product is then dried under vacuum to yield this compound.

Below is a conceptual diagram illustrating a possible synthetic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Ethyl Malonate Ethyl Malonate Diethyl 2-(2-methoxyphenoxy)malonate Diethyl 2-(2-methoxyphenoxy)malonate Ethyl Malonate->Diethyl 2-(2-methoxyphenoxy)malonate Etherification with 2-Methoxyphenol 2-Methoxyphenol 2-Methoxyphenol 2-Methoxyphenol->Diethyl 2-(2-methoxyphenoxy)malonate 2-Cyanopyrimidine 2-Cyanopyrimidine 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione 2-Cyanopyrimidine->5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione Diethyl 2-(2-methoxyphenoxy)malonate->5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione Cyclization with 2-Cyanopyrimidine This compound This compound 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione->this compound Chlorination (e.g., with POCl3)

A possible synthetic route to the target compound.

Potential Herbicidal Activity and Mechanism of Action

Based on the activity of structurally related pyrimidine and bipyrimidine herbicides, several potential mechanisms of action for this compound can be hypothesized:

  • Inhibition of Amino Acid Biosynthesis: Many pyrimidine-based herbicides target key enzymes in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), such as acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS).

  • Inhibition of Photosynthesis: Some herbicides act by disrupting the photosynthetic pathway, for example, by inhibiting photosystem II.

  • Inhibition of Pigment Biosynthesis: Disruption of carotenoid or chlorophyll biosynthesis leads to photobleaching and eventual plant death. Protoporphyrinogen oxidase (PPO) is a common target in this class.

  • Disruption of Cell Division: Interference with microtubule formation and cell division can also be a mechanism of herbicidal action.

The presence of two chlorine atoms on the pyrimidine ring and the methoxyphenoxy group could play a crucial role in its binding to a specific target enzyme, thereby conferring its herbicidal activity.[1]

Proposed Experimental Workflow for Herbicidal Evaluation

For researchers interested in investigating the herbicidal properties of this compound, a systematic experimental workflow is essential. The following diagram outlines a logical progression for such a study.

G cluster_screening Initial Screening cluster_dose_response Efficacy and Selectivity cluster_moa Mechanism of Action Studies A In Vitro Enzyme Assays (e.g., ALS, PPO, etc.) C Dose-Response Studies (Determine IC50/GR50) A->C B Whole Plant Primary Screening (Pre- and Post-emergence) B->C D Weed Spectrum Analysis (Monocots vs. Dicots) C->D F Physiological & Biochemical Studies (e.g., pigment analysis, metabolic profiling) C->F E Crop Selectivity/Phytotoxicity Assays D->E G Target Site Identification F->G

Workflow for evaluating herbicidal potential.

A detailed experimental protocol for a primary whole-plant screening would involve:

  • Plant Material: A selection of representative monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus, Abutilon theophrasti) and crop species (e.g., corn, soybean, wheat).

  • Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized soil, temperature, humidity, and light conditions.

  • Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant to create a sprayable solution at various concentrations.

  • Application:

    • Pre-emergence: The compound is applied to the soil surface immediately after planting the seeds.

    • Post-emergence: The compound is applied to the foliage of plants at a specific growth stage (e.g., 2-3 leaf stage).

  • Evaluation: Herbicidal injury is assessed visually at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death). Plant biomass (fresh or dry weight) is also measured at the end of the experiment.

Data Presentation

As no quantitative herbicidal activity data for this compound is currently available in the public domain, we present a template table that researchers can use to structure their findings from future studies.

Table 1: Post-emergence Herbicidal Activity of this compound on Various Weed Species (Example Template)

Weed SpeciesGrowth StageApplication Rate (g a.i./ha)Injury Rating (%) at 14 DATGrowth Reduction (% of control)GR50 (g a.i./ha)
Amaranthus retroflexus2-4 leafDataDataDataData
Abutilon theophrasti2-4 leafDataDataDataData
Echinochloa crus-galli2-3 leafDataDataDataData
Setaria faberi2-3 leafDataDataDataData
Glycine max (Soybean)V2DataDataDataData
Zea mays (Corn)V2DataDataDataData

DAT: Days After Treatment; GR50: Rate of herbicide required to reduce plant growth by 50%

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of new herbicidal agents. Its known synthesis and the established herbicidal activity of related pyrimidine compounds provide a strong rationale for its investigation. However, a significant gap exists in the scientific literature regarding its specific herbicidal properties.

Future research should focus on a systematic evaluation of its biological activity, following a structured workflow from initial screening to detailed mechanism of action studies. The generation of quantitative data on its efficacy against a broad spectrum of weeds and its selectivity towards major crops will be crucial in determining its true potential as a commercial herbicide. Such studies will not only elucidate the value of this specific compound but could also pave the way for the development of a new class of bipyrimidine-based herbicides.

References

Navigating the Supply and Application of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing a reliable supply of high-quality chemical intermediates is paramount to project success. This in-depth technical guide provides a comprehensive overview of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS No. 150728-13-5), a key building block in pharmaceutical synthesis and a compound of interest in agrochemical research.

This guide details the availability of this versatile compound from various suppliers, outlines its physicochemical properties, and presents a detailed experimental protocol for its synthesis. Furthermore, it visualizes its critical role in the synthesis of the dual endothelin receptor antagonist, Bosentan.

Compound Overview and Availability

This compound is a halogenated heterocyclic organic compound. It is primarily recognized as a crucial intermediate in the synthesis of Bosentan, a medication used to treat pulmonary hypertension.[1][2] The compound's structure also lends itself to investigation in other areas, including as a potential herbicide.[3] It is typically available as a white to light brown or light yellow solid or crystalline powder.[4][5]

A variety of chemical suppliers offer this compound, generally for research and development purposes. Availability, purity, and offered quantities can vary, and researchers are advised to request certificates of analysis for lot-specific data.

Table 1: Supplier and Availability of this compound

SupplierPurityAvailable QuantitiesNotes
Santa Cruz Biotechnology--For proteomics research.[6]
TCI Chemicals>98.0% (GC)1g, 5gWhite to light yellow powder to crystal.[4][7]
ChemicalBook98%Inquire for details-[8]
MedChemExpressHigh PurityInquire for detailsAvailable as an analytical standard.[9]
Pharmaffiliates-Inquire for detailsLabeled as Bosentan Monohydrate - Impurity D.[10]
SynThink Research ChemicalsHigh PurityInquire for detailsProvides a comprehensive characterization data package with purchase.[11]
CymitQuimica>98.0% (GC)1g, 5gWhite to light yellow powder to crystal.[7]
EScientific Solutions-Inquire for detailsStock status: 1 to 2 weeks.[12]
Fisher Scientific-1gFor laboratory chemical use.[13][14]

Physicochemical and Crystallographic Data

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties

PropertyValueSource(s)
CAS Number 150728-13-5[6]
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[6]
Molecular Weight 349.17 g/mol [6]
Appearance White to light yellow or brown solid/crystalline powder[4][5][15]
Melting Point 157.0 to 161.0 °C[5]
Boiling Point 520.7±60.0 °C (Predicted)[5]
Density 1.418±0.06 g/cm³ (Predicted)[5]
Solubility DMSO (Slightly), Methanol (Slightly)[5]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[5][10]

Crystallographic Information:

The crystal structure of this compound has been determined to be a monoclinic system.[16] The dichloropyrimidine and methoxyphenoxy moieties are nearly perpendicular to each other, with a dihedral angle of approximately 89.9°.[16] The two pyrimidine rings have a dihedral angle of about 36.3°.[16]

Table 3: Crystal Data and Structure Refinement

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.716 (2), 8.1112 (18), 18.601 (5)
β (°)106.486 (3)
Volume (ų)1550.3 (6)
Z4
Radiation typeMo Kα
(Data sourced from:[16])

Experimental Protocols: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound, adapted from documented procedures.[1][15] This synthesis involves the chlorination of a precursor diketone.

Materials:

  • 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (as a catalyst, optional)

  • Toluene

  • Methanol

  • Ice

Procedure:

  • In a suitable reaction vessel, charge phosphorus oxychloride (15 L) and 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione (3 kg).[1]

  • Add a catalytic amount of N,N-Dimethylformamide.

  • Heat the reaction mixture to 80-100 °C and maintain for 6-8 hours.[1] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[8]

  • After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.[1]

  • Carefully quench the residue by adding it to a large volume of crushed ice.[1]

  • Extract the product into toluene.

  • Wash the organic layer with water.

  • Concentrate the organic layer to obtain the crude product.

  • Recrystallize the crude product from methanol to yield this compound as a light brown solid.[1]

Expected Yield: Approximately 89.4% with a purity of >99% (HPLC).[1]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[17]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[17]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[17]

    • Wash skin thoroughly after handling.[17]

    • Use only outdoors or in a well-ventilated area.[13]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.[18]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[18]

  • If inhaled: Move the person into fresh air.[18]

  • If swallowed: Rinse mouth with water.[18]

In all cases of exposure, it is recommended to consult a physician.[18] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[13][17][18]

Application in Synthesis: The Path to Bosentan

A primary application of this compound is its role as a key intermediate in the multi-step synthesis of Bosentan. The following diagram illustrates a simplified synthetic pathway.

Bosentan_Synthesis A Ethyl Malonate B Halogenation & Etherification A->B C 2-(2-methoxyphenoxy) diethyl malonate B->C D Cyclization C->D E 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]- 4,6(1H,5H)-dione D->E F Chlorination E->F POCl₃ G 4,6-Dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine F->G H Condensation G->H J 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidin-4-yl]benzenesulfonamide H->J I 4-tert-Butylbenzenesulfonamide I->H K Substitution J->K M Bosentan K->M L Ethylene Glycol L->K

Caption: Synthetic pathway to Bosentan.

The synthesis begins with ethyl malonate, which undergoes halogenation and etherification to form 2-(2-methoxyphenoxy) diethyl malonate.[1] This intermediate is then cyclized to produce 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[1] Subsequent chlorination with an agent like phosphorus oxychloride yields the target intermediate, this compound.[1] This key intermediate is then condensed with 4-tert-butylbenzenesulfonamide.[2] The final step involves a substitution reaction with ethylene glycol to yield Bosentan.[2]

Conclusion

This compound is a commercially available and synthetically important intermediate. Its well-documented role in the synthesis of Bosentan, coupled with its potential in other chemical research areas, makes it a compound of significant interest. This guide provides essential technical information to aid researchers in its procurement, safe handling, and effective use in their experimental workflows. For detailed analytical data, including NMR, IR, and mass spectrometry, it is recommended to contact the suppliers directly, as this information is typically provided upon purchase.[11]

References

An In-depth Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and known applications of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS No: 150728-13-5). The document is intended to serve as a key resource for professionals in research and development, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a synthetic organic compound that serves as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan.[1] It is also investigated for its potential as a herbicide.[2][3] The compound is typically a white to light yellow or brown crystalline powder.[4][5]

PropertyValueSource(s)
CAS Number 150728-13-5[5][6][7]
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[1][6][7]
Molecular Weight 349.17 g/mol [1][6][7]
Appearance White to light yellow/brown crystalline powder[4][5]
Melting Point 157-161 °C[8]
Boiling Point 520.7 °C at 760 mmHg (Predicted)[8]
Solubility Slightly soluble in DMSO and Methanol[8]
Purity ≥ 98% (GC)[1]

Safety and Handling

This section outlines the known hazards and recommended handling procedures for this compound based on available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified as hazardous. The following GHS hazard statements have been associated with it:

  • H315: Causes skin irritation.[5][7]

  • H317: May cause an allergic skin reaction.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[7]

  • Some reports also indicate a potential for H314: Causes severe skin burns and eye damage.[7]

Signal Word: Warning[5]

Precautionary Measures and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust.[5][6] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][8]

  • Skin Protection: Handle with chemical-resistant gloves (inspect before use).[6] Wear a lab coat or other protective clothing to prevent skin contact.[8]

  • Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]

  • General Hygiene: Wash hands thoroughly after handling and before breaks.[6] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5][6]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5][6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[5][6] Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[8]

  • Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains.[6] Dispose of contaminated packaging as unused product.[6]

Experimental Protocols

Detailed experimental data for this specific compound is limited in publicly available literature. However, a protocol for its purification via crystallization has been published.

Purification by Crystallization

This protocol is based on the method described for preparing colorless crystals for X-ray diffraction analysis.[9]

Materials:

  • This compound (crude powder)

  • Toluene

  • Ethanol

  • Reflux apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Stirring plate

  • Beakers

Procedure:

  • A solution of this compound (10 mmol) in 50 ml of toluene is refluxed for 1 hour with stirring.[9]

  • The hot solution is then filtered to remove any insoluble impurities.[9]

  • The filtered solution is allowed to cool slowly to room temperature.[9]

  • The resulting precipitate is collected by filtration, washed several times with ethanol, and dried in vacuo to produce a purified powder.[9]

  • For single crystal growth, the purified powder is redissolved in a minimal amount of toluene with stirring until completely dissolved.[9]

  • The solution is then allowed to evaporate slowly at room temperature to yield colorless crystals suitable for data collection.[9]

G cluster_purification Purification Workflow start Crude Compound in Toluene reflux Reflux for 1 hour start->reflux Dissolve filter_hot Hot Filtration reflux->filter_hot Remove insolubles cool Slow Evaporation at RT filter_hot->cool Induce crystallization crystals Collect Colorless Crystals cool->crystals G cluster_synthesis Role in Bosentan Synthesis reactant1 4,6-Dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine product Bosentan Precursor reactant1->product reactant2 4-tert-butylbenzenesulfonamide reactant2->product G cluster_pathway Hypothetical Herbicidal Mechanism compound 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine dhodh Dihydroorotate Dehydrogenase (DHODH) compound->dhodh Inhibits pathway De Novo Pyrimidine Biosynthesis dhodh->pathway Is a key enzyme in biomolecules DNA, RNA, Glycoproteins, Phospholipids pathway->biomolecules Produces growth Plant Growth Inhibition & Death biomolecules->growth Disruption leads to G cluster_screening General Herbicide Screening Workflow seed_prep Seed Collection & Dormancy Breaking germination Seed Germination & Seedling Growth seed_prep->germination treatment Herbicide Application (Varying Doses) germination->treatment incubation Incubation under Controlled Conditions treatment->incubation assessment Assessment of Plant Survival & Biomass incubation->assessment analysis Data Analysis (e.g., LD50 Calculation) assessment->analysis

References

Solubility Profile of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan. Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry and pharmaceutical development. While specific quantitative solubility data is not widely published, this guide consolidates available qualitative information and presents a detailed experimental protocol for its determination.

Physicochemical Properties

PropertyValueSource
CAS Number 150728-13-5[1]
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[1]
Molecular Weight 349.17 g/mol [2]
Appearance White to light yellow powder/crystal[2]
Melting Point 157-159 °C

Solubility Data

SolventQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSparingly Soluble
TolueneSoluble upon heatingUsed for recrystallization, suggesting solubility increases significantly with temperature.
Ethanol-Used as a washing solvent during purification, implying lower solubility compared to toluene.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted to determine the solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents of analytical grade (e.g., water, buffers of different pH, ethanol, methanol, acetone, toluene, etc.)

  • Thermostatic shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample analysis

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid ensures that a saturated equilibrium will be reached.

  • Equilibration: Place the containers in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption onto the filter material.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the concentration of the unknown sample.

  • Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation or Centrifugation C->D E Collect & Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination using the shake-flask method.

References

Methodological & Application

Synthesis Protocol for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[1][2] The following protocol is based on established chemical literature, offering a reproducible procedure for laboratory and developmental applications.

Chemical Properties and Data

A summary of the key chemical properties for the target compound is presented below.

PropertyValueReference
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[3][4]
Molecular Weight 349.17 g/mol [3][4]
CAS Number 150728-13-5[3][4]
Appearance White to light yellow powder/crystal[5]
Purity >98.0% (GC/HPLC)[3][5]
Melting Point 149.0 - 150.0 °C[6]

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the preparation of a di-keto intermediate, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, followed by a chlorination step.

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination Diethyl_2-(2-methoxyphenoxy)malonate Diethyl 2-(2-methoxyphenoxy)malonate Diketone_Intermediate 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione Diethyl_2-(2-methoxyphenoxy)malonate->Diketone_Intermediate Cyclization 2-Pyrimidinamine 2-Pyrimidinamine 2-Pyrimidinamine->Diketone_Intermediate Diketone_Intermediate_2 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione Final_Product This compound Diketone_Intermediate_2->Final_Product POCl₃, Reflux

Caption: Synthesis pathway for this compound.

Experimental Protocol: Chlorination of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

This protocol details the conversion of the diketone intermediate to the final dichlorinated product.

Materials:

  • 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

  • Phosphoryl chloride (POCl₃)

  • Water (H₂O)

Equipment:

  • Reaction flask equipped with a reflux condenser and stirring mechanism

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • To a suitable reactor, add 343.70 g of phosphoryl chloride.

  • With stirring, add 175.0 g of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

  • Heat the reaction mixture to reflux temperature and maintain under reflux for 4.0 hours. Monitor the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture to 40-50 °C.

  • Slowly and carefully quench the reaction by pouring the mixture into 2.625 liters of water pre-cooled to 5-10 °C.

  • Continue stirring the resulting slurry at 5-10 °C for 2.0 hours.

  • Filter the precipitate and wash the filter cake three times with 175.0 mL of water.

  • Dry the wet filter cake under vacuum at 55-60 °C for 8.0 hours.

  • The final product, this compound, is obtained as a solid. The expected yield is approximately 182 g (93%) with a purity of >98% by HPLC.[3]

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow start Start reactants Charge Reactor with POCl₃ and Starting Material start->reactants reflux Heat to Reflux for 4 hours reactants->reflux cool_1 Cool to 40-50 °C reflux->cool_1 quench Quench in Cold Water (5-10 °C) cool_1->quench stir Stir for 2 hours at 5-10 °C quench->stir filter_wash Filter and Wash with Water stir->filter_wash dry Dry under Vacuum at 55-60 °C filter_wash->dry product Obtain Final Product dry->product

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • Phosphoryl chloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The final product may cause skin and eye irritation.[7]

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety measures in place.

References

Application Note: HPLC Analysis for Purity Determination of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a heterocyclic compound with a molecular formula of C₁₅H₁₀Cl₂N₄O₂ and a molecular weight of approximately 349.17 g/mol [1][2][3][4]. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. The method is designed to be accurate, precise, and specific for its intended purpose.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity >99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffer: Ammonium Acetate (Analytical grade)

  • Sample: this compound test sample

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-31 min: 70-30% B, 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 270 nm
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the reference standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform the system suitability test.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the reference standard solution.

  • Inject the sample solution in duplicate.

  • After all injections are complete, process the chromatograms and calculate the purity of the sample.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.212543211.15500
215.212567891.15600
315.312512341.25450
415.212589011.15550
515.312555551.25650
Mean 15.24 1255360 1.14 5550
%RSD 0.33% 0.22% --

Table 2: Sample Purity Analysis

Sample IDMain Peak AreaTotal Peak Area% Purity
Sample 1 - Inj 11245678125000099.65
Sample 1 - Inj 21246789125123499.64
Average --99.65

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_proc Data Processing prep Preparation analysis Analysis sol_prep Solution Preparation (Mobile Phase, Standard, Sample) sys_prep HPLC System Preparation (Equilibration) sol_prep->sys_prep sst System Suitability Test sys_prep->sst data_proc Data Processing blank_inj Blank Injection (Diluent) sst->blank_inj Pass std_inj Standard Injection blank_inj->std_inj sample_inj Sample Injection std_inj->sample_inj integration Chromatogram Integration sample_inj->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

References

Application Note: 1H and 13C NMR Characterization of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of pharmaceuticals such as Bosentan, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] While specific spectral data for this compound is not publicly available, this application note offers a comprehensive framework for its acquisition and analysis. Detailed experimental protocols for sample preparation and NMR data acquisition are presented, alongside templates for the systematic presentation of the spectral data. Furthermore, this document includes visualizations of the molecular structure and the experimental workflow to guide researchers in their analytical endeavors.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in ensuring the purity and identity of the compound during multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of the title compound.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below with a systematic numbering scheme to facilitate the assignment of NMR signals.

Caption: Molecular structure and atom numbering for NMR signal assignment.

Predicted ¹H and ¹³C NMR Data

While experimental data is not available in the public domain, the following tables provide a template for recording the ¹H and ¹³C NMR spectral data for this compound. The predicted chemical shifts are based on general principles of NMR spectroscopy for similar aromatic and heterocyclic systems.

Table 1: ¹H NMR Data (Predicted)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4'd1H
H-5't1H
H-6'd1H
H-3''d1H
H-4''t1H
H-5''t1H
H-6''d1H
-OCH₃s-3H

Table 2: ¹³C NMR Data (Predicted)

Atom NumberChemical Shift (δ, ppm)
C-2
C-4
C-5
C-6
C-2'
C-4'
C-5'
C-6'
C-1''
C-2''
C-3''
C-4''
C-5''
C-6''
-OCH₃

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Solubility: Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used to aid dissolution.

NMR Data Acquisition

The following workflow is recommended for setting up the NMR experiment.

SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup Locking Locking and Shimming SpectrometerSetup->Locking Acquisition Data Acquisition Locking->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: At least 2-3 seconds to ensure good resolution.

  • Relaxation Delay: 1-5 seconds, depending on the relaxation times of the protons.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Conclusion

This application note provides a standardized methodology for the ¹H and ¹³C NMR characterization of this compound. Adherence to these protocols will enable researchers to obtain high-quality, reproducible NMR data essential for structural verification and purity assessment in a research and drug development setting. The provided templates for data presentation will facilitate clear and concise reporting of the analytical results.

References

Application Note: Quantitative Analysis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in research samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[1][2]

Introduction

This compound is a chlorinated aromatic heterocyclic compound with a molecular formula of C₁₅H₁₀Cl₂N₄O₂ and a molecular weight of 349.17 g/mol .[3][4] Accurate and sensitive quantification of this intermediate is crucial for process optimization and quality control in pharmaceutical development. LC-MS/MS offers high selectivity and sensitivity for the analysis of such compounds in complex matrices.[5][6] This application note outlines a robust method for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible mass spectrometry results.[7] The goal is to extract the analyte of interest while removing interfering matrix components.[8]

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Autosampler vials, glass[7]

Protocol: Solid Sample Dissolution

  • Accurately weigh the solid sample containing this compound.

  • Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare a series of working standards by serial dilution of the stock solution with the 1:1 ACN/water mixture.

  • For analysis, dilute the sample or working standard to a final concentration within the calibration range (e.g., 1-1000 ng/mL).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into a glass autosampler vial.[7][9]

Protocol: Liquid-Liquid Extraction (for complex matrices)

  • To 1 mL of the sample matrix, add 3 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[10]

  • Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

Liquid Chromatography (LC)

Reverse-phase chromatography is a suitable technique for the separation of bipyrimidine compounds.[11]

Table 1: LC Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
8.01090
10.01090
10.19010
15.09010
Mass Spectrometry (MS)

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[12]

Table 3: MS Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow600 L/hr (Nitrogen)
Collision GasArgon

Table 4: MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)350.0228.110025
This compound (Qualifier)350.0193.110035
Internal Standard (e.g., Isotopically Labeled Analog)355.0233.110025

Note: The precursor ion is the [M+H]⁺ adduct. Product ions and collision energies are predicted based on the molecular structure and may require optimization.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is a template for reporting results from a calibration curve analysis.

Table 5: Example Quantitative Data Summary (Hypothetical Values)

AnalyteRetention Time (min)Linearity (R²)LLOQ (ng/mL)ULOQ (ng/mL)
This compound6.2>0.9951.01000

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution / Extraction Sample->Dissolution Filtration Filtration Dissolution->Filtration Vial Autosampler Vial Filtration->Vial LC LC Separation Vial->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

G Parent [M+H]⁺ m/z 350.0 Fragment1 Product Ion m/z 228.1 Parent->Fragment1 Loss of C₇H₇O₂ (methoxyphenoxy radical) Fragment2 Product Ion m/z 193.1 Parent->Fragment2 Loss of C₈H₅ClN₂ (chlorobipyrimidine fragment)

Caption: Proposed fragmentation of this compound in MS/MS.

References

Application Notes and Protocols for Infrared Spectroscopy of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the infrared (IR) spectroscopy of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of the drug Bosentan.[1] This document outlines the expected spectral features, a detailed protocol for sample analysis, and the application of IR spectroscopy in quality control and structural elucidation.

Introduction to the Infrared Spectroscopy of the Compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For this compound (CAS No: 150728-13-5, Molecular Formula: C₁₅H₁₀Cl₂N₄O₂), IR spectroscopy can be utilized to confirm the presence of key structural components, such as the aromatic rings, ether linkage, and chloro-substituents.[2][3][4][5] While specific, publicly available spectra for this exact compound are limited, its chemical structure allows for the prediction of characteristic absorption bands based on established principles of IR spectroscopy and data from related compounds.[6]

Key Molecular Features:

  • Aromatic Rings: The molecule contains a substituted benzene ring and two pyrimidine rings.

  • Ether Linkage: A C-O-C (aryl ether) bond connects the methoxyphenoxy group to the bipyrimidine core.

  • Chloro Substituents: Two chlorine atoms are attached to one of the pyrimidine rings.

  • Methoxy Group: A -OCH₃ group is present on the phenoxy ring.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the functional groups present in the molecule.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aromatic C=CIn-plane stretching1600 - 1450Medium
C-N (in pyrimidine ring)Stretching1580 - 1400Medium to Strong
Aryl Ether (C-O-C)Asymmetric stretching1270 - 1230Strong
Aryl Ether (C-O-C)Symmetric stretching1050 - 1010Medium
C-ClStretching800 - 600Strong
Aromatic C-HOut-of-plane bending900 - 675Strong
Methyl C-H (in -OCH₃)Asymmetric & Symmetric stretching2960 - 2850Medium to Weak

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes a common and efficient method for obtaining the IR spectrum of a solid powder sample.

3.1. Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis and structural verification.

3.2. Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of this compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

3.3. Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. This involves running the scan with no sample on the ATR crystal.

  • Sample Preparation:

    • Place a small amount of the powdered this compound onto the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum by the instrument's software.

    • Perform baseline correction and other necessary spectral adjustments if required.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample powder.

    • Clean the ATR crystal surface with a lint-free wipe moistened with isopropanol or ethanol. Ensure the crystal is completely dry before the next measurement.

Visualization of Experimental Workflow and Spectral Interpretation

The following diagrams illustrate the experimental workflow for obtaining the IR spectrum and the logical process of interpreting the spectral data.

experimental_workflow start Start: Sample of this compound background_scan 1. Perform Background Scan on ATR-FTIR start->background_scan place_sample 2. Place Sample on ATR Crystal background_scan->place_sample apply_pressure 3. Apply Pressure for Good Contact place_sample->apply_pressure collect_spectrum 4. Collect Infrared Spectrum (4000-400 cm⁻¹) apply_pressure->collect_spectrum process_data 5. Process Data (Baseline Correction) collect_spectrum->process_data analyze_spectrum 6. Analyze Peaks and Compare to Known Data process_data->analyze_spectrum end End: Verified Spectrum analyze_spectrum->end

Caption: Experimental workflow for ATR-FTIR analysis.

spectral_interpretation molecule This compound Aromatic Rings Aryl Ether (C-O-C) C-Cl Bonds Methoxy (-OCH3) spectrum IR Spectrum 3100-3000 cm⁻¹ 1270-1230 cm⁻¹ 800-600 cm⁻¹ 2960-2850 cm⁻¹ molecule:f1->spectrum:f1 Aromatic C-H Stretch molecule:f2->spectrum:f2 C-O-C Stretch molecule:f3->spectrum:f3 C-Cl Stretch molecule:f4->spectrum:f4 Methyl C-H Stretch

Caption: Logical flow of IR spectral interpretation.

Applications in Drug Development

  • Quality Control: IR spectroscopy is a rapid and non-destructive method to verify the identity and purity of this compound as a raw material or intermediate. By comparing the spectrum of a new batch to that of a reference standard, any significant differences can be quickly identified. Some suppliers provide reference standards for this purpose.[4][7]

  • Reaction Monitoring: In the synthesis of Bosentan, this compound is a key intermediate.[1] FTIR spectroscopy can be used to monitor the progress of the reaction that forms this molecule, ensuring the reaction has gone to completion.

  • Stability Studies: Changes in the IR spectrum of the compound over time under various storage conditions can indicate degradation, providing valuable information for stability studies.

By following these protocols and understanding the expected spectral features, researchers and drug development professionals can effectively utilize infrared spectroscopy for the analysis of this compound.

References

Application Notes and Protocols for the Use of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in Bosentan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a pivotal intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH).[1][2] This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the synthesis of Bosentan. The protocols are based on established synthetic routes and aim to provide a practical guide for researchers in the field of medicinal chemistry and drug development.[1][3]

Chemical Properties and Identification:
  • Chemical Name: this compound[4][5]

  • CAS Number: 150728-13-5[6][7]

  • Molecular Formula: C₁₅H₁₀Cl₂N₄O₂[4][6][7]

  • Molecular Weight: 349.17 g/mol [4][7]

  • Appearance: Typically a white to light brown or pale yellow solid.[3][6][8]

Synthesis of Bosentan: An Overview

The synthesis of Bosentan from this compound generally proceeds in a two-step sequence as outlined below. This involves a nucleophilic aromatic substitution reaction with a sulfonamide, followed by a second substitution with ethylene glycol.[1][9]

Experimental Protocols

Step 1: Synthesis of 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

This step involves the reaction of this compound with 4-(tert-butyl)benzenesulfonamide.

Materials:

  • This compound

  • 4-(tert-butyl)benzenesulfonamide

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 4-(tert-butyl)benzenesulfonamide in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0-10 °C) under an inert atmosphere.

  • Stir the resulting mixture at room temperature for a specified time to ensure the formation of the corresponding salt.

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate.

Step 2: Synthesis of Bosentan

This final step involves the reaction of the intermediate from Step 1 with ethylene glycol.

Materials:

  • 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

  • Ethylene glycol

  • Base (e.g., Sodium metal, Sodium hydroxide)

Procedure:

  • In a reaction vessel, dissolve the intermediate from Step 1 in an excess of ethylene glycol.

  • Add the base to the solution. If using sodium metal, it should be added carefully in small portions.

  • Heat the reaction mixture to a temperature typically between 100-110 °C.[1]

  • Monitor the reaction for completion using TLC or HPLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration and wash it with water.

  • Further purify the crude Bosentan by recrystallization from a suitable solvent system to achieve the desired purity.

Data Presentation
Intermediate/ProductStarting MaterialReagentsSolventYield (%)Purity (%) (Method)Reference
This compound5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dionePOCl₃, TriethylaminePhosphorus oxychloride89.4>99 (HPLC)[3]
This compound5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dionePOCl₃Phosphorus oxychloride93>98 (HPLC)[4]
BosentanThis compound4-(tert-butyl)benzenesulfonamide, Ethylene glycolEthylene glycol~40Not specified[2]

Visualizations

Workflow for the Synthesis of Bosentan

The following diagram illustrates the synthetic pathway from this compound to Bosentan.

G A This compound C Intermediate: 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidin]-4-yl)benzenesulfonamide A->C Base, Solvent B 4-(tert-butyl)benzenesulfonamide B->C E Bosentan C->E Base D Ethylene glycol D->E

Caption: Synthetic workflow for Bosentan production.

References

Application Notes and Protocols for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine as a herbicide. While specific efficacy data for this compound is not extensively published, this document outlines detailed protocols for its evaluation based on established methods for screening novel herbicidal compounds, particularly those with a pyrimidine core.

Introduction

This compound is a synthetic organic compound that has been identified as a promising candidate for agrochemical research, specifically in the development of new herbicides.[1] Its chemical structure, featuring a bipyrimidine core with chloro and methoxyphenoxy substitutions, suggests potential interference with essential biological pathways in plants.[1][2] Research into pyrimidine derivatives has revealed their ability to act as potent herbicides, often targeting specific enzymes in plant growth and development.[3] This document provides a framework for the systematic evaluation of this compound's herbicidal activity.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, its structural similarity to other herbicidal pyrimidine derivatives suggests a potential mode of action involving the disruption of pyrimidine biosynthesis. This pathway is critical for the production of nucleic acids (DNA and RNA) and other essential biomolecules. Inhibition of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), has been identified as the target for a novel class of herbicides.[4] The disruption of this pathway would lead to the cessation of cell division and growth, ultimately resulting in plant death.

Diagram: Proposed Signaling Pathway Inhibition

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibitor Herbicidal Action Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate N-Carbamoyl-L-aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate dehydrogenase (DHODH) UMP Uridine monophosphate (UMP) Orotate->UMP Orotate phosphoribosyltransferase Herbicide 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine Herbicide->Dihydroorotate Inhibition

Caption: Proposed inhibition of DHODH in the pyrimidine biosynthesis pathway.

Data Presentation: Expected Herbicidal Activity

The following tables provide a template for summarizing the quantitative data that would be generated from the experimental protocols outlined below. These examples are based on typical results for novel pyrimidine-based herbicides.

Table 1: Pre-emergence Herbicidal Activity against Common Weeds

CompoundConcentration (µg/mL)Amaranthus retroflexus (% Inhibition)Echinochloa crus-galli (% Inhibition)Brassica napus (% Inhibition)
This compound 10Data to be determinedData to be determinedData to be determined
50Data to be determinedData to be determinedData to be determined
100Data to be determinedData to be determinedData to be determined
Commercial Herbicide (Control) 100e.g., 95%e.g., 92%e.g., 98%
Negative Control (Solvent) -0%0%0%

Table 2: Post-emergence Herbicidal Activity against Common Weeds

CompoundApplication Rate (g/ha)Amaranthus retroflexus (% Injury)Echinochloa crus-galli (% Injury)Brassica napus (% Injury)
This compound 150Data to be determinedData to be determinedData to be determined
300Data to be determinedData to be determinedData to be determined
Commercial Herbicide (Control) 300e.g., 98%e.g., 95%e.g., 99%
Negative Control (Solvent) -0%0%0%

Table 3: IC50 Values for Root and Shoot Growth Inhibition

CompoundWeed SpeciesRoot Growth IC50 (µM)Shoot Growth IC50 (µM)
This compound Amaranthus retroflexusData to be determinedData to be determined
Echinochloa crus-galliData to be determinedData to be determined
Brassica napusData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for evaluating the herbicidal activity of this compound.

Pre-emergence Herbicidal Activity Assay (Petri Dish Method)

This protocol outlines a primary screening method to evaluate the pre-emergent herbicidal activity of the test compound.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass, Brassica napus - rapeseed)

  • Growth chamber with controlled temperature (25 ± 2°C) and light (16h light/8h dark cycle)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone at a concentration of 10 mg/mL.

    • Prepare a series of test solutions by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations of 10, 50, and 100 µg/mL.

    • Prepare a negative control solution containing the same concentration of acetone and Tween-20 in distilled water.

    • Prepare a positive control using a commercial herbicide with a known pre-emergence activity.

  • Assay Setup:

    • Place a sheet of filter paper in each Petri dish.

    • Evenly apply 5 mL of each test solution, negative control, or positive control to the filter paper in triplicate for each weed species.

    • Place 20 seeds of a single weed species onto the moistened filter paper in each dish.

  • Incubation and Data Collection:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the dishes in a growth chamber under the specified conditions for 7-10 days.

    • After the incubation period, record the number of germinated seeds.

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the percentage of inhibition for germination, root length, and shoot length compared to the negative control.

Diagram: Pre-emergence Herbicidal Activity Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution (10 mg/mL in Acetone) B Prepare Test Solutions (10, 50, 100 µg/mL) + 0.1% Tween-20 A->B D Moisten Filter Paper in Petri Dish B->D C Prepare Controls (Negative & Positive) C->D E Add Weed Seeds D->E F Incubate (7-10 days) E->F G Measure Germination Rate, Root & Shoot Length F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

References

Determining the Mechanism of Action of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine as a Herbicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigate the herbicidal mechanism of action of the compound 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. While the specific mode of action for this compound is not extensively documented in publicly available literature, its structural features, particularly the bipyrimidine core, suggest potential interference with key enzymatic pathways in plants. Pyrimidine derivatives are a known class of herbicides that often target critical metabolic processes.[1][2][3]

This document outlines two primary hypothesized mechanisms of action and provides detailed experimental protocols to test these hypotheses. The primary hypothesized targets are Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO), both of which are common targets for commercial herbicides.[4][5]

Hypothesized Mechanisms of Action

Inhibition of Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4][6][7] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately halting protein synthesis and plant growth. Herbicides targeting ALS are widely used and belong to several chemical classes, including sulfonylureas, imidazolinones, and triazolopyrimidines.[6][8]

Characteristic Symptoms of ALS Inhibition:

  • Slow cessation of plant growth.

  • Chlorosis (yellowing) of new leaves and growing points.

  • Stunting of the overall plant.

  • Symptoms may take several days to a week to become apparent.[6]

Inhibition of Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO) is the last common enzyme in the biosynthesis of both chlorophyll and heme.[5][9] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid peroxidation of lipids and proteins, leading to membrane disruption and cell death.[9][10]

Characteristic Symptoms of PPO Inhibition:

  • Rapid necrosis (tissue death) and wilting, often within hours of application in the presence of light.[11]

  • Water-soaked appearance of treated tissues.

  • "Bleaching" or whitening of leaves.

  • Symptoms are light-dependent.[9]

Data Presentation: Quantitative Analysis of Herbicidal Activity

To quantitatively assess the herbicidal efficacy of this compound, dose-response studies should be conducted. The results can be summarized in the following tables.

Table 1: In Vitro Enzyme Inhibition Data

Enzyme TargetTest Compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Acetolactate Synthase (ALS) 0.01
0.1
1
10
100
Protoporphyrinogen Oxidase (PPO) 0.01
0.1
1
10
100

Table 2: Whole-Plant Growth Inhibition Data

Plant SpeciesApplication Rate (g/ha)Growth Inhibition (%) (Mean ± SD)GR₅₀ (g/ha)
Arabidopsis thaliana 1
10
50
100
250
Amaranthus retroflexus (Redroot Pigweed) 1
10
50
100
250
Setaria faberi (Giant Foxtail) 1
10
50
100
250

*IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme activity. *GR₅₀: The application rate of the compound that causes a 50% reduction in plant growth (e.g., fresh weight or shoot height).

Experimental Protocols

Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is designed to determine if this compound directly inhibits the activity of plant ALS.

Materials:

  • Partially purified ALS enzyme from a suitable plant source (e.g., etiolated corn seedlings).

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, and 10 mM MgCl₂.

  • Substrate: 100 mM sodium pyruvate.

  • Developing Reagent: 0.5% (w/v) creatine in 2.5 N NaOH.

  • Color Reagent: 0.5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • Test Compound: this compound dissolved in DMSO.

  • 96-well microplate and reader.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well microplate, add 2 µL of the test compound dilution (or DMSO for control) to each well.

  • Add 88 µL of the Assay Buffer containing the partially purified ALS enzyme to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of 100 mM sodium pyruvate to each well.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Add 50 µL of the Developing Reagent (creatine solution) and incubate at 60°C for 15 minutes.

  • Add 50 µL of the Color Reagent (α-naphthol solution) and incubate at 60°C for 15 minutes to develop a colored product.

  • Measure the absorbance at 530 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

ALS_Inhibition_Assay_Workflow A Prepare Test Compound Dilutions B Add Compound to Microplate Wells A->B C Add ALS Enzyme in Assay Buffer B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Pyruvate D->E F Incubate at 37°C E->F G Stop Reaction (H₂SO₄) & Decarboxylate F->G H Incubate at 60°C G->H I Add Creatine Developing Reagent H->I J Incubate at 60°C I->J K Add α-naphthol Color Reagent J->K L Incubate at 60°C K->L M Measure Absorbance at 530 nm L->M N Calculate % Inhibition and IC₅₀ M->N

Workflow for the in vitro ALS inhibition assay.
Protocol 2: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol determines the direct inhibitory effect of the test compound on plant PPO activity.

Materials:

  • Isolated intact plastids (e.g., etioplasts from cucumber cotyledons or chloroplasts from spinach).

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 1 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂.

  • Substrate: Protoporphyrinogen IX (prepare fresh by reduction of protoporphyrin IX with sodium amalgam).

  • Test Compound: this compound dissolved in DMSO.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a quartz cuvette, add the Assay Buffer and the isolated plastid suspension.

  • Add the test compound dilution (or DMSO for control) and incubate in the dark for 10 minutes at 25°C.

  • Initiate the reaction by adding a known concentration of protoporphyrinogen IX to the cuvette.

  • Immediately measure the increase in fluorescence resulting from the formation of protoporphyrin IX. Use an excitation wavelength of ~405 nm and an emission wavelength of ~633 nm.

  • Record the rate of fluorescence increase over time (initial velocity).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

PPO_Inhibition_Assay_Workflow A Prepare Test Compound Dilutions C Add Test Compound & Incubate (Dark) A->C B Add Plastids & Assay Buffer to Cuvette B->C D Initiate Reaction with Protoporphyrinogen IX C->D E Measure Fluorescence Increase (Ex: 405 nm, Em: 633 nm) D->E F Calculate Reaction Rate E->F G Determine % Inhibition and IC₅₀ F->G Logic_Diagram Start Herbicidal Activity Observed Hypothesis Hypothesize MoA: ALS or PPO Inhibition Start->Hypothesis EnzymeAssay In Vitro Enzyme Assays (ALS & PPO) Hypothesis->EnzymeAssay WholePlantAssay Whole-Plant Assays (Symptomology) Hypothesis->WholePlantAssay ALS_Inhibition ALS Inhibition Confirmed (Low IC₅₀) EnzymeAssay->ALS_Inhibition Test Result PPO_Inhibition PPO Inhibition Confirmed (Low IC₅₀) EnzymeAssay->PPO_Inhibition Test Result No_Inhibition No Significant Inhibition EnzymeAssay->No_Inhibition Test Result Slow_Symptoms Slow Growth Inhibition, Chlorosis WholePlantAssay->Slow_Symptoms Observation Rapid_Symptoms Rapid Necrosis, Light-Dependent WholePlantAssay->Rapid_Symptoms Observation MoA_ALS Mechanism of Action: ALS Inhibitor ALS_Inhibition->MoA_ALS MoA_PPO Mechanism of Action: PPO Inhibitor PPO_Inhibition->MoA_PPO Other_MoA Investigate Alternative Mechanisms No_Inhibition->Other_MoA Slow_Symptoms->MoA_ALS Rapid_Symptoms->MoA_PPO

References

Application Notes and Protocols for Herbicidal Efficacy Testing of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the herbicidal efficacy of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a compound with potential applications in agrochemical research for weed management.[1][2] The protocols outlined below are based on established methodologies for herbicide screening and are designed to assess the compound's phytotoxicity, spectrum of activity, and dose-response relationship.

Introduction

This compound is a chemical compound with a bipyrimidine core structure, suggesting potential interference with key biological pathways in plants.[1][3] While its primary application has been noted as an intermediate in pharmaceutical synthesis, its structural features warrant investigation for herbicidal properties.[1] The development of novel herbicides is critical for managing weed resistance and ensuring crop productivity.[1] These protocols provide a framework for the initial assessment of this compound's herbicidal potential.

Postulated Mechanism of Action

Herbicides with pyrimidine or related structures are often inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4][5][8] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately resulting in plant death.[5] Another, more recently discovered mode of action for some heterocyclic herbicides is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway.[9][10][11][12] For the purpose of these protocols, we will primarily focus on the more established ALS-inhibiting mechanism for this class of compounds.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Plant Growth Inhibition (GR50) Data

Weed SpeciesCommon NameGR50 (g a.i./ha)95% Confidence Interval
Echinochloa crus-galliBarnyardgrass
Setaria faberiGiant Foxtail
Abutilon theophrastiVelvetleaf
Amaranthus retroflexusRedroot Pigweed
Crop Species
Zea maysCorn
Glycine maxSoybean

GR50: The herbicide application rate that causes a 50% reduction in plant growth (measured as biomass). a.i. = active ingredient.

Table 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay (IC50) Data

Plant SpeciesIC50 (µM)95% Confidence Interval
Arabidopsis thaliana
Target Weed Species 1
Target Weed Species 2

IC50: The concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Experimental Protocols

Protocol 1: Whole Plant Greenhouse Efficacy Assay

This protocol is designed to assess the post-emergence herbicidal activity of this compound on a range of weed and crop species.

Materials:

  • Seeds of selected weed species (e.g., Echinochloa crus-galli, Setaria faberi, Abutilon theophrasti, Amaranthus retroflexus) and crop species (e.g., Zea mays, Glycine max).

  • Pots (10 cm diameter) filled with a standard greenhouse potting mix.

  • This compound (analytical grade).

  • Solvent (e.g., acetone or DMSO).

  • Surfactant (non-ionic, e.g., Tween-80).

  • Controlled environment greenhouse or growth chamber.

  • Laboratory track sprayer.

  • Analytical balance.

  • Drying oven.

Procedure:

  • Plant Preparation:

    • Sow seeds of each species in pots and allow them to germinate and grow in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.

    • Grow plants until they reach the 2-4 true leaf stage.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution to achieve the desired application rates.

    • The final spray solution should contain a standard concentration of surfactant (e.g., 0.1% v/v).

  • Herbicide Application:

    • Calibrate the laboratory track sprayer to deliver a consistent spray volume (e.g., 200 L/ha).

    • Arrange the pots in the sprayer chamber in a randomized complete block design.

    • Apply the different rates of the herbicide to the respective pots.

    • Include an untreated control (sprayed with solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

  • Post-Treatment Care and Evaluation:

    • Return the treated plants to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.

    • Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • At 21 DAT, harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control.

    • Perform a dose-response analysis using a suitable statistical software to determine the GR50 value for each species.

Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol determines if this compound directly inhibits the ALS enzyme.

Materials:

  • Young leaf tissue from a suitable plant source (e.g., Arabidopsis thaliana or a target weed species).

  • ALS extraction buffer.

  • Reaction buffer containing pyruvate, thiamine pyrophosphate (TPP), MgCl2, and FAD.

  • This compound.

  • Creatine and α-naphthol solution.

  • Spectrophotometer or microplate reader.

  • Centrifuge.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed and collect the supernatant containing the crude enzyme extract.

  • Inhibition Assay:

    • Prepare a series of concentrations of the test compound.

    • In a microplate, combine the enzyme extract, reaction buffer, and the different concentrations of the test compound.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

  • Detection of Product:

    • Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development. Acetoin forms a colored complex in this reaction.

    • Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity for each concentration of the test compound relative to a control with no inhibitor.

    • Use a suitable statistical program to perform a dose-response analysis and determine the IC50 value.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Herbicidal Efficacy Testing prep Plant Preparation (Weed and Crop Species) app Herbicide Application (Track Sprayer) prep->app sol_prep Herbicide Solution Preparation sol_prep->app eval Evaluation (Visual Assessment & Biomass) app->eval analysis Data Analysis (GR50 Calculation) eval->analysis

Caption: Workflow for whole-plant herbicidal efficacy testing.

G cluster_pathway Postulated Signaling Pathway of Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) [Target Enzyme] Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Herbicide 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine Herbicide->ALS Death Plant Death Herbicide->Death AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Growth Protein->Growth Growth->Death

Caption: Inhibition of branched-chain amino acid synthesis.

References

Formulation of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine for agricultural applications. This compound, a synthetic organic molecule, has shown potential as a herbicide, particularly for the control of broadleaf weeds.[1][2] Its unique chemical structure suggests an ability to interfere with key biological pathways in plants.[1] While primarily utilized as an intermediate in pharmaceutical synthesis, its herbicidal properties are a subject of ongoing research.[1]

Physicochemical Properties

Understanding the physicochemical properties of the active ingredient is fundamental for the development of a stable and effective herbicide formulation. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 150728-13-5[1]
Molecular Formula C₁₅H₁₀Cl₂N₄O₂PubChem
Molecular Weight 349.17 g/mol PubChem
Appearance White to light yellow powder/crystalCymitQuimica
Purity ≥98%[1]
Lipophilicity Moderate to high (suggested)CymitQuimica
Stability Exhibits stability, making it suitable for field and laboratory settings.[2]

Formulation Development Workflow

The development of a stable and effective herbicide formulation is a multi-step process that involves screening of inert ingredients, physical and chemical stability testing, and biological efficacy evaluation.

cluster_0 Formulation Development cluster_1 Biological Evaluation A Active Ingredient Characterization B Inert Ingredient Screening A->B Input C Prototype Formulation B->C Selection D Physicochemical Stability Testing C->D Evaluation E Greenhouse Bioassays D->E Optimized Formulation F Phytotoxicity Screening E->F Promising Candidates G Field Trials F->G Crop Safety H Final Product Registration G->H Efficacy Data

Caption: Workflow for herbicide formulation development and evaluation.

Experimental Protocols

Detailed methodologies for key experiments in the formulation and evaluation of this compound as a herbicide are provided below.

Protocol for Preliminary Formulation Screening

Objective: To develop stable prototype formulations (e.g., Emulsifiable Concentrate - EC, Suspension Concentrate - SC, or Wettable Powder - WP) of this compound.

Materials:

  • This compound (active ingredient, AI)

  • Solvents (e.g., aromatic hydrocarbons, vegetable oil methyl esters)

  • Surfactants (anionic, cationic, non-ionic)

  • Dispersing agents

  • Wetting agents

  • Antifoaming agents

  • Carriers (e.g., silica, clay)

  • High-speed homogenizer

  • Magnetic stirrer

  • Particle size analyzer

Methodology:

  • Solubility and Dispersibility Testing:

    • Determine the solubility of the AI in a range of agrochemical-grade solvents to assess its suitability for an EC formulation.

    • Evaluate the dispersibility of the AI in water with various wetting and dispersing agents for SC or WP formulations.

  • Emulsifiable Concentrate (EC) Formulation:

    • Dissolve a known concentration of the AI in a selected solvent.

    • Add a blend of emulsifiers (e.g., 5-15% w/w) and mix thoroughly.

    • Evaluate the emulsion stability upon dilution in water of varying hardness, observing for any separation or creaming over 24 hours.

  • Suspension Concentrate (SC) Formulation:

    • Mill the AI to a particle size of <5 µm.

    • Disperse the milled AI in water containing a wetting agent, a dispersing agent, and an antifoaming agent.

    • Add a thickening agent to achieve the desired viscosity.

    • Assess the formulation for physical stability, including sedimentation and particle size distribution, after accelerated storage (e.g., 14 days at 54°C).

  • Wettable Powder (WP) Formulation:

    • Blend the AI with a carrier, a wetting agent, and a dispersing agent.

    • Mill the blend to a fine powder.

    • Evaluate the wettability and suspensibility of the powder in water according to standardized methods (e.g., CIPAC).

Protocol for Greenhouse Bioassay

Objective: To determine the herbicidal efficacy of different formulations of this compound on target weed species.

Materials:

  • Prototype formulations

  • Seeds of target broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album)

  • Potting mix (soil, sand, peat moss)

  • Greenhouse trays or pots

  • Precision bench sprayer

Methodology:

  • Plant Propagation:

    • Sow weed seeds in trays filled with potting mix.

    • Grow the seedlings in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • Once the seedlings have reached the 2-4 true leaf stage, apply the herbicide formulations using a precision bench sprayer.

    • Prepare a range of application rates for each formulation to determine the dose-response relationship. Include an untreated control.

  • Efficacy Assessment:

    • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Calculate the percentage of biomass reduction compared to the untreated control.

Protocol for Crop Phytotoxicity Screening

Objective: To evaluate the potential for phytotoxicity of the herbicide formulations on a non-target crop.

Materials:

  • Selected herbicide formulation(s)

  • Seeds of a representative crop (e.g., wheat, corn)

  • Pots and potting mix

  • Greenhouse facilities

Methodology:

  • Crop Planting:

    • Plant crop seeds in pots and grow them under appropriate greenhouse conditions.

  • Herbicide Application:

    • Apply the herbicide formulation at 1X and 2X the anticipated field application rate at a relevant growth stage of the crop.

    • Include an untreated control.

  • Phytotoxicity Assessment:

    • Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application.

    • Measure plant height and record any significant differences between treated and untreated plants.

    • At the end of the observation period, determine the fresh and dry weight of the crop biomass.

Data Presentation

All quantitative data from the experimental protocols should be summarized in clearly structured tables to facilitate comparison between different formulations and application rates.

Table 1: Example of Greenhouse Bioassay Data

FormulationApplication Rate (g AI/ha)Weed Control (%) at 14 DATBiomass Reduction (%)
EC-1507568
EC-11009288
SC-1508072
SC-11009591
Untreated000

Table 2: Example of Crop Phytotoxicity Data

FormulationApplication Rate (g AI/ha)Visual Injury (%) at 7 DATPlant Height Reduction (%)
SC-1100 (1X)<52
SC-1200 (2X)128
Untreated000

Concluding Remarks

The information presented provides a comprehensive framework for the formulation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate for Bosentan.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions to improve reaction yield and product purity.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields can stem from several factors, primarily related to the efficiency of the chlorination step. The key reaction is the conversion of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to the desired dichloro-product using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][3][4]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction mixture is heated to reflux temperature and maintained for a sufficient duration, typically around 4 to 8 hours.[1][3] Monitoring the reaction progress by HPLC is recommended to ensure the disappearance of the starting material.[3]

  • Suboptimal Temperature: The reaction temperature is critical. Some protocols specify heating to reflux, while others mention temperatures between 80-100 °C.[1][3] It is crucial to maintain the recommended temperature consistently.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture in the reaction setup or reagents can consume the POCl₃ and lead to lower yields. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inefficient Quenching and Isolation: Loss of product can occur during the work-up. The quenching process, which involves slowly pouring the reaction mixture into ice-cold water, must be done carefully to avoid decomposition.[3][4] Ensure the temperature is maintained between 5-10 °C during quenching and subsequent stirring to facilitate complete precipitation of the product.[3]

Q2: I am observing significant impurity formation in my final product. How can I improve the purity?

Purity is a critical parameter, especially for pharmaceutical intermediates. Impurities can arise from side reactions or incomplete reactions.

  • Excess Chlorinating Agent: While a sufficient amount of chlorinating agent is necessary, a large excess of POCl₃ might lead to the formation of undesired chlorinated byproducts. After the reaction, excess POCl₃ should be removed, for instance, by distillation under reduced pressure.[1]

  • Work-up and Washing: Thorough washing of the crude product is essential. After filtration, the filter cake should be washed multiple times with water to remove any remaining acids and water-soluble impurities.[3] One protocol suggests washing the wet filter cake three times with water.[3]

  • Recrystallization: For higher purity, recrystallization of the crude product can be performed. Solvents like methanol have been used for this purpose.[1] Another approach involves dissolving the crude product in a suitable solvent like toluene, filtering, and then allowing for slow evaporation to obtain colorless crystals.[5]

  • Column Chromatography: If significant impurities persist, purification by column chromatography may be necessary to isolate the desired compound.[4][6]

Q3: Are there any additives that can enhance the reaction rate or yield?

Yes, the addition of a tertiary amine base can influence the reaction.

  • Role of Tertiary Amines: Some synthetic protocols include the use of N,N-dimethylaniline or triethylamine.[1] These bases can act as catalysts or acid scavengers, potentially improving the reaction rate and yield. However, their use and concentration should be optimized as they can also complicate the purification process.

Q4: What is the optimal method for drying the final product?

Proper drying is crucial to obtain an accurate yield and a stable product.

  • Vacuum Drying: The wet filter cake should be dried under vacuum at a controlled temperature. A recommended condition is drying at 55-60 °C for 8 hours, aiming for a water content of less than 1.0%.[3][4]

Quantitative Data Summary

The following table summarizes yields reported in different synthetic protocols for this compound.

Starting MaterialChlorinating AgentAdditive/SolventReaction ConditionsYieldPurityReference
5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dionePOCl₃NoneReflux, 4 hours93%>98% (HPLC)[3]
5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dionePOCl₃N,N-dimethylaniline80-100 °C, 6-8 hours89.4%99% Min (HPLC)[1]
5-(2-methoxyphenoxy)-1H-[2,2']bipyrimidinyl-4,6-dionePOCl₃2,4,6-trimethylpyridineReflux, 8 hours66.7%-[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Phosphorus Oxychloride[3]

  • To a suitable reactor, add 343.70 g of phosphoryl chloride (POCl₃).

  • Add 175.0 g of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

  • Heat the reaction mixture to reflux temperature and stir under reflux for 4.0 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 40-50 °C.

  • Slowly pour the reaction mixture into 2.625 liters of water pre-cooled to 5-10 °C, ensuring the temperature of the quench mixture is maintained.

  • Continue stirring the mixture at 5-10 °C for 2.0 hours.

  • Filter the resulting solid and wash the wet filter cake three times with 175.0 mL of water.

  • Dry the wet filter cake under vacuum at 55-60 °C for 8.0 hours.

  • This procedure yields approximately 182 g (93%) of this compound with a purity of >98% by HPLC.[3]

Protocol 2: Synthesis with N,N-dimethylaniline Additive[1]

  • In a 20L reactor, add 15L of phosphorus oxychloride (POCl₃) and 3 kg of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

  • Add 2 kg of N,N-dimethylaniline.

  • Heat the mixture to 80-100 °C and maintain for 6-8 hours.

  • After the reaction, remove the remaining phosphorus oxychloride by distillation under reduced pressure.

  • Add the residue to a large amount of crushed ice.

  • Extract the product with toluene.

  • Wash the organic layer and concentrate to obtain the crude product.

  • Recrystallize the crude product from methanol to get a light brown solid. This method reports a yield of 89.4% with a purity of 99% Min (HPLC).[1]

Visualizations

SynthesisWorkflow start Start: 5-(2-methoxyphenoxy)- [2,2'-bipyrimidine]-4,6(1H,5H)-dione chlorination Chlorination start->chlorination POCl3 Reflux quench Quenching chlorination->quench Cool & add to ice water (5-10 °C) filtration Filtration & Washing quench->filtration Stir for 2h drying Drying filtration->drying Wash with water product Final Product: 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine drying->product Vacuum, 55-60 °C Troubleshooting start Low Yield or Impure Product check_reaction Check Reaction Completion (HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present check_workup Review Work-up Procedure check_reaction->check_workup Complete extend_time Increase Reaction Time/Temperature incomplete->extend_time check_reagents Check Reagent and Solvent Purity incomplete->check_reagents anhydrous Use Anhydrous Reagents/Solvents check_reagents->anhydrous optimize_quench Optimize Quenching (Temp Control) check_workup->optimize_quench purification Consider Further Purification check_workup->purification If impurities persist recrystallize Recrystallization purification->recrystallize chromatography Column Chromatography purification->chromatography

References

common side reactions in the synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the production of Bosentan.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the chlorination of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione using a chlorinating agent, most commonly phosphoryl chloride (POCl₃). This reaction converts the hydroxyl groups of the pyrimidinedione into chlorine atoms.[1][2]

Q2: What are the typical reaction conditions for the chlorination step?

A2: The reaction is often carried out using an excess of phosphoryl chloride (POCl₃), which can also serve as the solvent. The reaction mixture is typically heated to reflux, with temperatures ranging from 80°C to 160°C.[1] In some procedures, a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) is added to accelerate the reaction.[1][3]

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: The most frequent side reactions include incomplete chlorination leading to mono-chloro impurities, hydrolysis of the chloro groups back to hydroxyl groups during workup, and potential over-chlorination if other reactive sites are present.[1] Additionally, under harsh conditions, cleavage of the methoxyphenoxy ether linkage is a possibility.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) and can be further characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Dichloro Product 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Insufficient chlorinating agent.1. Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC. Consider adding a tertiary amine base (e.g., pyridine) to accelerate the reaction.[1][3] 2. Ensure anhydrous reaction conditions. During workup, quench the reaction mixture on ice and neutralize with a base (e.g., NaHCO₃ or Na₂CO₃) promptly to minimize contact with acidic water.[1] 3. Use a sufficient excess of POCl₃.
Presence of Mono-chloro Impurity Incomplete chlorination of the dihydroxy starting material.Increase the reaction temperature or prolong the reaction time. Ensure the starting material is fully dissolved or well-suspended in the reaction mixture.
Formation of Hydroxylated Byproducts Moisture in the reaction mixture or hydrolysis during the aqueous workup.Thoroughly dry all glassware and use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Quench the reaction mixture carefully into a cold, basic solution.[1]
Product Decomposition Excessive reaction temperature or prolonged reaction time.Optimize the reaction temperature and time by monitoring the reaction progress. Avoid unnecessarily high temperatures.
Cleavage of the Ether Linkage Harsh acidic conditions and high temperatures.While less common with POCl₃ alone, be mindful of the reaction conditions. If strong acids are generated and high temperatures are used for extended periods, this side reaction can occur.[6][7][8]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the chlorination of pyrimidinediones.

Materials:

  • 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

  • Phosphoryl chloride (POCl₃)

  • Pyridine (optional, as a catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

  • Carefully add an excess of phosphoryl chloride (POCl₃) to the flask. The POCl₃ can act as both the reagent and the solvent.

  • (Optional) Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to reflux (typically 100-110°C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound as a solid.[10]

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 5-(2-methoxyphenoxy)- [2,2'-bipyrimidine]-4,6(1H,5H)-dione Product 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine Start->Product POCl3, Heat Incomplete Mono-chloro Impurity Start->Incomplete Incomplete Chlorination Hydrolysis Hydroxylated Byproduct Product->Hydrolysis Hydrolysis (Workup)

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow

G start Start Synthesis issue Low Yield or High Impurity? start->issue incomplete Incomplete Reaction issue->incomplete Yes hydrolysis Hydrolysis Detected issue->hydrolysis Yes end Successful Synthesis issue->end No optimize_conditions Increase Temp/Time Add Base incomplete->optimize_conditions anhydrous Ensure Anhydrous Conditions Careful Quench hydrolysis->anhydrous optimize_conditions->issue anhydrous->issue

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Based on typical synthetic routes, the most probable impurities include:

  • Unreacted Starting Material: 5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4,6(1H,5H)-dione may be present if the chlorination reaction is incomplete.

  • Mono-chloro Impurity: A common byproduct is the mono-chlorinated intermediate, where only one of the hydroxyl groups of the precursor is replaced by a chlorine atom.

  • Hydrolysis Products: During aqueous workup, the dichloro-product can hydrolyze back to the mono-chloro impurity or the dihydroxy starting material.

  • Colored Impurities: The crude product is often described as a brown or light brown solid, while the pure compound is a white to light yellow crystalline powder, indicating the presence of colored byproducts.[1][2]

  • Residual Solvents and Reagents: Residual solvents from the reaction or purification steps (e.g., toluene, methanol, ethanol) and inorganic impurities from reagents like phosphoryl chloride (e.g., phosphoric acid) may also be present.[3][4]

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are:

  • Recrystallization: This is a widely used technique to obtain highly pure crystalline material. Common solvents for recrystallization include methanol and toluene.[2][4]

  • Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from impurities with different polarities.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the final product, with purities exceeding 98% being reported.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can help identify impurities.

Troubleshooting Guides

Issue 1: Presence of Colored Impurities in the Final Product

Symptoms:

  • The isolated solid is off-white, yellow, or brown instead of the expected white to light yellow crystalline powder.

  • A colored supernatant is observed during recrystallization.

Possible Causes:

  • Formation of colored byproducts during the synthesis, potentially from side reactions at elevated temperatures.

  • Presence of residual starting materials or reagents that are colored.

Troubleshooting Steps:

StepActionRationale
1Recrystallization with Charcoal Treatment Add a small amount of activated charcoal to the hot solution of the crude product during recrystallization. The charcoal can adsorb colored impurities.
2Solvent Screening for Recrystallization Experiment with different recrystallization solvents or solvent mixtures to find a system where the impurities are highly soluble and the desired product has low solubility at room temperature.
3Silica Gel Plug Filtration Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel. This can remove highly polar, colored impurities.
4Column Chromatography If other methods fail, column chromatography provides the best separation based on polarity.
Issue 2: Incomplete Reaction or Presence of Starting Material/Mono-chloro Impurity

Symptoms:

  • HPLC analysis shows a significant peak corresponding to the starting material or a mono-chloro species.

  • NMR spectrum shows signals that correspond to the precursor.

Possible Causes:

  • Insufficient reaction time or temperature for the chlorination step.

  • Deactivation of the chlorinating agent (e.g., phosphoryl chloride) due to moisture.

  • Inefficient mixing of the reaction mixture.

Troubleshooting Steps:

StepActionRationale
1Optimize Reaction Conditions Increase the reaction time and/or temperature to drive the reaction to completion. Ensure all reagents are anhydrous.
2Column Chromatography Carefully perform column chromatography to separate the more polar starting material and mono-chloro impurity from the desired product.
3Recrystallization A carefully chosen solvent system for recrystallization may allow for the selective crystallization of the desired dichloro-product, leaving the more polar impurities in the mother liquor.
Issue 3: Product Hydrolysis During Workup

Symptoms:

  • Appearance of peaks corresponding to the mono-chloro or dihydroxy compounds in the HPLC analysis of the final product after aqueous workup.

  • Lower than expected yield.

Possible Causes:

  • Prolonged exposure of the dichloro-product to water or basic conditions during the workup procedure.

  • Elevated temperatures during the aqueous workup.

Troubleshooting Steps:

StepActionRationale
1Minimize Contact with Water Perform the aqueous workup quickly and at a low temperature (e.g., using an ice bath).
2Use a Non-Aqueous Workup If possible, devise a workup procedure that avoids the use of water. For example, quenching the reaction with a non-protic solvent and filtering off any solids.
3Control pH Maintain a neutral or slightly acidic pH during the workup to minimize base-catalyzed hydrolysis.

Experimental Protocols

Recrystallization Protocol (from Toluene)

  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold toluene or ethanol, and dry under vacuum.[4]

General HPLC Method Development

Based on methods for similar compounds, a good starting point for HPLC analysis would be:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

Data Presentation

Table 1: Purity and Yield Data from Synthetic Procedures

ReferencePurification MethodPurity (HPLC)Yield
ChemicalBookWashing with water and vacuum drying>98%93%
Patent CN101279948ARecrystallization from methanol>99%89.4%

Visualizations

Purification_Workflow cluster_purification Purification Steps crude Crude Product (Brown Solid) recryst Recrystallization (e.g., Toluene, Methanol) crude->recryst Primary Method chrom Column Chromatography (Silica Gel) crude->chrom Alternative/Further Purification reagent Starting Material & Byproducts reagent->crude color Colored Impurities color->crude pure Pure Product (White Crystalline Solid) recryst->pure chrom->pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered During Purification color_issue Colored Product start->color_issue impurity_issue Starting Material/ Byproduct Presence start->impurity_issue hydrolysis_issue Evidence of Hydrolysis start->hydrolysis_issue charcoal Charcoal Treatment & Recrystallization color_issue->charcoal chromatography Column Chromatography color_issue->chromatography impurity_issue->chromatography reaction_opt Optimize Reaction Conditions impurity_issue->reaction_opt workup_mod Modify Aqueous Workup hydrolysis_issue->workup_mod

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Purification of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of Bosentan.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of crude this compound after synthesis?

A1: The crude product is often described as a brown or green solid.[1] The coloration is indicative of the presence of impurities that need to be removed to obtain the desired high-purity white to light yellow crystalline solid.

Q2: What are the common impurities I might encounter?

A2: While specific impurities can vary based on the exact synthetic route and reaction conditions, you can generally expect to find:

  • Unreacted Starting Materials: Such as 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

  • By-products of the Chlorination Reaction: Incomplete chlorination can lead to mono-chloro species. Over-chlorination or side reactions with the solvent or other functional groups could also occur.

  • Degradation Products: Depending on the workup and storage conditions, some degradation of the desired product might occur.

  • Residual Solvents: Solvents used in the synthesis and workup, such as toluene or chloroform, may be present.

Q3: What are the recommended purification methods for this compound?

A3: The most commonly cited and effective purification methods are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is primarily used for purity analysis but can also be adapted for preparative scale purification of smaller quantities.

Q4: What is the expected purity after successful purification?

A4: With proper purification techniques, it is possible to achieve a purity of >98% as determined by HPLC.[2] One synthetic patent reports achieving a purity of >99% (HPLC) after recrystallization from methanol.

Troubleshooting Guides

Issue 1: The purified product is still colored (not white or light yellow).

Cause: This indicates the presence of persistent colored impurities. These may be highly non-polar or polar compounds that are not effectively removed by the chosen purification method.

Solution:

  • Re-purify using an alternative method: If you used recrystallization, try column chromatography, and vice-versa. The two methods have different separation principles and can remove different types of impurities.

  • Optimize your current method:

    • Recrystallization: Perform a solvent screen to find a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired compound, while leaving the impurities either fully dissolved or insoluble at all temperatures. The use of activated charcoal during recrystallization can also help remove colored impurities.

    • Column Chromatography: Adjust the polarity of your eluent system. A shallower gradient or isocratic elution with a fine-tuned solvent mixture might be necessary to separate the colored impurity.

  • Chemical Treatment: In some cases, a dilute wash with a mild reducing agent or an acidic/basic wash during the workup (before purification) can help to remove certain types of colored by-products.

Issue 2: Low yield after purification.

Cause: Low yields can result from product loss during transfers, incomplete crystallization, or co-elution of the product with impurities during chromatography.

Solution:

  • Recrystallization:

    • Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Using too much solvent will result in a lower recovery of the purified crystals upon cooling.

    • Allow sufficient time for crystallization to occur at room temperature and then in an ice bath to maximize crystal formation.

    • When collecting the crystals by filtration, wash them with a minimal amount of cold recrystallization solvent to avoid redissolving the product.

  • Column Chromatography:

    • Carefully monitor the fractions using Thin Layer Chromatography (TLC) to avoid combining fractions that contain both the product and impurities.

    • Ensure the crude product is loaded onto the column in a concentrated band to minimize band broadening and improve separation.

    • Check for product streaking on the column, which can indicate solubility issues or interaction with the stationary phase.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from a literature procedure for the purification of this compound.[3]

  • Dissolution: In a fume hood, suspend the crude this compound in toluene (approximately 5 mL of toluene per gram of crude product).

  • Heating: Heat the mixture to reflux with stirring. The solid should dissolve to give a clear solution. If it does not fully dissolve, add a minimal amount of additional hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out of the solution. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain a white to light yellow solid.

Column Chromatography Protocol

This is a general protocol for flash column chromatography that can be adapted for the purification of this compound.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). For example, you could start with 5% ethyl acetate in hexanes and gradually increase to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Preparative HPLC Method Development

For high-purity, small-scale purification, preparative HPLC can be employed.

  • Analytical Method Development: Develop an analytical HPLC method on a C18 column. A common mobile phase for similar compounds is a gradient of acetonitrile and water, sometimes with a modifier like formic acid or trifluoroacetic acid.

  • Loading Study: Determine the maximum amount of crude material that can be injected onto the analytical column without significant loss of resolution.

  • Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. The flow rate, injection volume, and gradient times will need to be adjusted based on the dimensions of the preparative column.

  • Fraction Collection: Use a fraction collector to isolate the peak corresponding to the pure product.

  • Solvent Removal: Remove the mobile phase from the collected fractions, often by lyophilization or rotary evaporation, to obtain the purified compound.

Data Presentation

Purification MethodTypical Purity AchievedTypical YieldAppearance of Purified Product
Recrystallization>99% (HPLC)60-80%White to light yellow crystalline solid
Column Chromatography>98% (GC/HPLC)50-70%White solid
Preparative HPLC>99.5% (HPLC)Varies (typically lower for very high purity)White solid

Visualizations

PurificationWorkflow Crude Crude Product (Brown/Green Solid) Recrystallization Recrystallization (Toluene/Ethanol) Crude->Recrystallization High initial purity ColumnChromatography Column Chromatography (Silica, Hexanes/EtOAc) Crude->ColumnChromatography Complex mixture PrepHPLC Preparative HPLC (C18, ACN/Water) Crude->PrepHPLC Small scale, high purity needed PureProduct Pure Product (>98% Purity, White Solid) Recrystallization->PureProduct ColumnChromatography->Recrystallization Further polishing ColumnChromatography->PureProduct PrepHPLC->PureProduct

Caption: Decision workflow for selecting a purification method.

TroubleshootingGuide Start Purification Complete CheckPurity Check Purity & Appearance Start->CheckPurity Problem Problem Detected CheckPurity->Problem Issue Found End Pure Product Obtained CheckPurity->End OK LowYield Low Yield Problem->LowYield Yield < 50% ColoredProduct Product is Colored Problem->ColoredProduct Not white OptimizeRecryst Optimize Recrystallization: - Minimum hot solvent - Sufficient cooling time - Cold solvent wash LowYield->OptimizeRecryst OptimizeColumn Optimize Column: - Careful fraction collection - Concentrated loading LowYield->OptimizeColumn AlternativeMethod Try Alternative Method (e.g., Column if Recryst. failed) ColoredProduct->AlternativeMethod Charcoal Use Activated Charcoal in Recrystallization ColoredProduct->Charcoal OptimizeRecryst->End OptimizeColumn->End AlternativeMethod->End Charcoal->End

Caption: Troubleshooting logic for common purification issues.

References

optimizing reaction conditions for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate for various pharmaceutical compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the chlorination of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4,6(1H,5H)-dione using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] This precursor is typically synthesized through a cyclization reaction involving 2-(2-methoxyphenoxy)diethyl malonate and 2-cyanopyrimidine in the presence of a base.[1]

Q2: What are the typical yields for this synthesis?

A2: Reported yields for the chlorination step are generally high, often exceeding 89%.[1][4] For instance, one method reports a yield of 93% with a purity of over 98% as determined by HPLC.[4] Another protocol describes a yield of 89.4% after recrystallization.[1]

Q3: What are the key reaction parameters to control during the chlorination step?

A3: Critical parameters to monitor and control include reaction temperature, reaction time, and the ratio of reactants. The reaction is typically performed at reflux, and completion is monitored by HPLC.[4] Post-reaction quenching and work-up procedures, such as controlled temperature addition to water or ice, are also crucial for obtaining a high-purity product.[1][4]

Q4: What are some common issues encountered during the synthesis and how can they be addressed?

A4: Common issues include incomplete reactions, formation of impurities, and difficulties in product isolation and purification. These can often be addressed by carefully controlling the reaction conditions, ensuring the purity of starting materials, and optimizing the work-up and purification steps. For specific troubleshooting, please refer to the guide below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is heated to the appropriate reflux temperature and monitor the reaction progress using a suitable analytical technique like HPLC to confirm completion.[4]
Degradation of the product during work-up.Carefully control the temperature during the quenching step by slowly adding the reaction mixture to ice or cold water.[1][4]
Loss of product during purification.Optimize the recrystallization solvent and conditions. Toluene and methanol have been reported as suitable solvents.[1][5]
Product is an oil or fails to crystallize Presence of residual solvent (e.g., phosphorus oxychloride).Ensure complete removal of the chlorinating agent under reduced pressure before proceeding with the work-up.[1]
Impurities hindering crystallization.Purify the crude product using column chromatography or perform a thorough recrystallization.
Brown or discolored product Presence of impurities from side reactions.Ensure the starting materials are pure. Consider purification of the precursor, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4,6(1H,5H)-dione, before the chlorination step.
Decomposition during heating.Avoid excessive heating or prolonged reaction times. Monitor the reaction closely and stop it once completion is achieved.
Inconsistent Results Variability in the quality of reagents.Use reagents from a reliable source and ensure they are anhydrous where necessary (e.g., phosphorus oxychloride).
Inconsistent heating or stirring.Use a well-calibrated heating mantle and ensure efficient stirring throughout the reaction.

Experimental Protocols

Synthesis of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4,6(1H,5H)-dione

This procedure outlines the cyclization reaction to form the precursor for the final product.

  • In a suitable reactor, add isopropanol, sodium methoxide, and 2-cyanopyrimidine.

  • Heat the mixture to 50-60°C and allow it to react overnight.

  • Add ammonium chloride and continue heating at 70-90°C for 5-8 hours.

  • Add more sodium methoxide in batches, stir for 30 minutes, and then add a solution of 2-(2-methoxyphenoxy)diethyl malonate in aqueous isopropanol.

  • Heat the reaction mixture to 70-90°C for 5-7 hours.

  • After the reaction is complete, proceed with work-up to isolate the dione product.[1]

Synthesis of this compound

This protocol details the chlorination of the dione precursor.

  • To a reactor, add 175.0 g of 5-(2-methoxyphenoxy)-[2,2'-dipyrimidin]-4,6(1H,5H)-dione and 343.70 g of phosphoryl chloride.[4]

  • Heat the reaction mixture to reflux and stir under reflux conditions for 4.0 hours. Monitor the reaction progress by HPLC.[4]

  • Once the reaction is complete, cool the mixture to 40-50°C.[4]

  • Slowly and carefully pour the reaction mixture into 2.625 liters of water maintained at 5-10°C to quench the reaction.[4]

  • Continue stirring the resulting slurry at 5-10°C for 2.0 hours.[4]

  • Filter the solid product and wash the wet cake three times with 175.0 mL of water.[4]

  • Dry the wet cake under vacuum at 55-60°C for 8.0 hours to obtain the final product.[4]

Process Visualization

SynthesisWorkflow reagent reagent intermediate intermediate product product process process A 2-(2-methoxyphenoxy)diethyl malonate + 2-Cyanopyrimidine B Cyclization A->B C 5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]- 4,6(1H,5H)-dione B->C Base (e.g., NaOMe) Solvent (e.g., Isopropanol) E Chlorination (Reflux) C->E D Phosphorus Oxychloride (POCl3) D->E F 4,6-Dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine E->F Crude Product G Work-up & Purification (Quenching, Filtration, Drying) F->G G->F Purified Product

Caption: Synthetic workflow for this compound.

References

troubleshooting low herbicidal activity of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low herbicidal activity with 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS RN: 150728-13-5).

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

While the specific molecular target of this compound is not definitively established in publicly available literature, its chemical structure as a bipyrimidine derivative suggests it may interfere with critical biological pathways in plants.[1][2] Pyrimidine-based herbicides are known to target enzymes such as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids, or protoporphyrinogen IX oxidase (PPO).[3][4][5] Another potential mechanism could be the disruption of pyrimidine biosynthesis itself.[6][7] Further enzymatic assays are required to elucidate the precise mechanism.

Q2: What is the reported purity and appearance of this compound?

This compound is typically available as a white to light yellow powder or crystal with a purity of ≥98.0%.[8]

Q3: What are the general applications of this compound?

This compound is recognized for its potential in agricultural chemistry as a herbicide, particularly for controlling broadleaf weeds.[8][9] It also serves as a key intermediate in the synthesis of pharmaceuticals, such as the dual endothelin receptor antagonist Bosentan.[1][10]

Q4: Are there known stability issues with pyrimidine compounds in solution?

Yes, some pyrimidine derivatives can exhibit instability, particularly when dissolved in dimethyl sulfoxide (DMSO).[11] Oxidation and condensation reactions can occur, leading to the degradation of the parent compound and a subsequent loss of biological activity.[11] It is recommended to prepare fresh stock solutions and minimize storage time.[11]

Troubleshooting Guide for Low Herbicidal Activity

This guide addresses common issues that may lead to lower-than-expected herbicidal activity in your experiments.

Issue 1: Inconsistent or No Herbicidal Effect Observed

Possible Cause 1: Compound Degradation

Pyrimidine compounds can be susceptible to degradation, especially in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound in a suitable solvent immediately before use.[11]

    • Solvent Selection: While DMSO is a common solvent, consider its potential to cause degradation of certain pyrimidine derivatives.[11] If instability is suspected, explore alternative solvents like N,N-dimethylformamide (DMF), acetone, or ethanol, ensuring the chosen solvent does not have phytotoxic effects at the concentration used.

    • Storage Conditions: If short-term storage is necessary, store aliquots in airtight containers at -20°C or -80°C to minimize freeze-thaw cycles and exposure to light and moisture.[11]

Possible Cause 2: Suboptimal Experimental Conditions

The efficacy of herbicides can be significantly influenced by environmental and application factors.

  • Troubleshooting Steps:

    • Application Rate: Ensure the applied concentration of the herbicide is within the effective range. If this is unknown, a dose-response study is recommended to determine the optimal concentration. Using a rate that is too low will result in poor weed control.[12]

    • Use of Adjuvants: Many herbicide formulations require the addition of an adjuvant (e.g., nonionic surfactant, crop oil concentrate) to the spray solution to improve absorption through the waxy cuticle of the plant leaves.[12]

    • Environmental Factors: Herbicidal activity can be affected by temperature, humidity, and light intensity. Conduct experiments under controlled and consistent environmental conditions to ensure reproducibility.[13]

Possible Cause 3: Plant-Related Factors

The developmental stage and morphology of the target plant species can impact herbicide uptake and efficacy.

  • Troubleshooting Steps:

    • Plant Growth Stage: Younger, actively growing plants are generally more susceptible to herbicides.[13] Standardize the growth stage of the plants used in your assays.

    • Plant Species: Different plant species exhibit varying levels of sensitivity to herbicides. Confirm that the target species is susceptible to this class of chemistry.

    • Weed Resistance: The target weed population may have developed resistance to herbicides with a similar mode of action.

Quantitative Data Summary

For a systematic approach to troubleshooting, maintain a detailed record of your experimental parameters. The table below provides a template for recording and comparing data from different experimental runs.

Parameter Experiment 1 (Low Activity) Experiment 2 (Optimized) Experiment 3 (Control)
Compound Concentration e.g., 10 µMe.g., 50 µMVehicle Control
Solvent DMSOEthanolEthanol
Adjuvant Used None0.1% Nonionic Surfactant0.1% Nonionic Surfactant
Plant Species Arabidopsis thalianaArabidopsis thalianaArabidopsis thaliana
Plant Age (days) 211414
Application Method Foliar SprayFoliar SprayFoliar Spray
Growth Conditions 22°C, 16h light/8h dark22°C, 16h light/8h dark22°C, 16h light/8h dark
Observed Activity (%) 15% growth inhibition85% growth inhibition0% growth inhibition

Experimental Protocols

Protocol 1: Preparation of Herbicide Stock Solution

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO, acetone, ethanol) to create a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • For working solutions, dilute the stock solution to the desired final concentration in the appropriate application buffer or water, adding any necessary adjuvants.

  • Always prepare fresh working solutions for each experiment.

Protocol 2: Post-Emergence Herbicidal Activity Assay

  • Grow the target plant species (e.g., Amaranthus retroflexus, Brassica napus) in pots containing a suitable growth medium under controlled environmental conditions.

  • At the appropriate growth stage (e.g., 2-4 true leaves), treat the plants with the herbicide solution using a laboratory sprayer to ensure uniform foliage coverage.

  • Include a vehicle control group (sprayed with the solvent and adjuvant solution without the test compound) and a positive control group (a commercial herbicide with a known mode of action).

  • Return the plants to the controlled environment and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 7-21 days.

  • Assess herbicidal activity by measuring parameters such as plant height, fresh weight, or by using a visual rating scale.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Hypothetical Signaling Pathway: AHAS Inhibition A 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine B Acetohydroxyacid Synthase (AHAS) A->B Inhibition C Biosynthesis of Branched-Chain Amino Acids (Val, Leu, Ile) B->C Catalysis Blocked D Protein Synthesis C->D Substrate Limitation E Plant Growth Inhibition & Cell Death D->E Leads to

Caption: Hypothetical mechanism of action via AHAS inhibition.

G cluster_1 Experimental Workflow for Troubleshooting start Low Herbicidal Activity Observed prep Prepare Fresh Compound Solution start->prep protocol Review and Optimize Experimental Protocol start->protocol dose Perform Dose-Response Experiment prep->dose plant Verify Plant Susceptibility and Growth Stage protocol->plant adjuvant Incorporate Adjuvant in Formulation protocol->adjuvant analyze Analyze Results dose->analyze plant->analyze adjuvant->analyze end Activity Improved analyze->end Successful revisit Re-evaluate Hypothesis/ Compound analyze->revisit Unsuccessful

Caption: Troubleshooting workflow for low herbicidal activity.

References

stability issues of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the integrity of the compound, it should be stored in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed to prevent moisture absorption and degradation.

Q2: I am observing incomplete dissolution of the compound in my chosen solvent. What could be the reason?

A2: this compound is a solid that is sparingly soluble in many common organic solvents. Incomplete dissolution could be due to exceeding its solubility limit. It is recommended to try solvents such as toluene, or consider gentle heating to aid dissolution, as has been demonstrated in recrystallization procedures.[2] However, be aware that heating may accelerate degradation.

Q3: My solution of this compound is changing color over time. What does this indicate?

A3: A change in color often suggests chemical degradation. This could be triggered by exposure to light, elevated temperatures, or reaction with the solvent or impurities. It is advisable to prepare solutions fresh and protect them from light.

Q4: Are there any known incompatibilities for this compound in solution?

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of the Compound in Solution
  • Symptom: Solid material appears in the solution after initial dissolution.

  • Possible Causes:

    • The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.

    • The temperature of the solution has decreased, reducing the solubility.

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves. If it does, consider maintaining a slightly elevated temperature or using a larger volume of solvent.

    • If warming does not resolve the issue, the solution may be supersaturated. Prepare a more dilute solution.

    • Consider using a different solvent in which the compound has higher solubility.

Issue 2: Suspected Degradation of the Compound in Solution
  • Symptom:

    • Appearance of new peaks in HPLC analysis.

    • Change in the color or clarity of the solution.

    • Inconsistent experimental results.

  • Possible Causes:

    • Hydrolysis: The dichloro-pyrimidine ring system can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.

    • Photodegradation: Exposure to ambient or UV light can induce degradation.

    • Thermal Degradation: Elevated temperatures can accelerate decomposition.

    • Reaction with Solvent: Protic solvents or solvents with reactive impurities may react with the compound.

  • Troubleshooting Workflow:

    start Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Evaluate Solvent (Purity, Water Content, Reactivity) start->check_solvent analyze_sample Analyze Sample by HPLC/LC-MS check_storage->analyze_sample check_solvent->analyze_sample new_peaks New Peaks Observed? analyze_sample->new_peaks identify_degradants Characterize Degradation Products (Forced Degradation Studies) new_peaks->identify_degradants Yes end Stable Solution new_peaks->end No optimize_conditions Optimize Experimental Conditions (Lower Temp, Protect from Light, Use Anhydrous Solvent) identify_degradants->optimize_conditions optimize_conditions->end

    Caption: Troubleshooting workflow for suspected degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₀Cl₂N₄O₂[3][4][5]
Molecular Weight~349.17 g/mol [4][6]
AppearanceWhite to light yellow/brown solid[5]

Table 2: Solubility Data

SolventSolubilityNotes
TolueneSoluble upon heatingBased on recrystallization procedures.[2]
Common Organic Solvents (e.g., DMSO, DMF, Ethanol)Data not availableResearchers should determine solubility for their specific application.
WaterExpected to be poorly soluble

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the desired volume of a suitable anhydrous solvent (e.g., anhydrous DMSO or DMF for polar applications, or toluene for nonpolar applications).

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but should be done with caution to avoid degradation.

  • Store the stock solution in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8 °C or -20 °C) to minimize degradation. It is recommended to prepare fresh solutions for sensitive experiments.

Protocol 2: Forced Degradation Study to Investigate Solution Stability

Forced degradation studies are essential to understand the potential degradation pathways of a compound.

  • Objective: To identify conditions that lead to the degradation of this compound and to develop a stability-indicating analytical method.

  • Methodology:

    • Preparation of Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

    • Stress Conditions:

      • Acidic Hydrolysis: Add 0.1 M HCl to the solution and incubate at a controlled temperature (e.g., 60 °C).

      • Basic Hydrolysis: Add 0.1 M NaOH to the solution and incubate at a controlled temperature (e.g., 60 °C).

      • Oxidative Degradation: Add 3% H₂O₂ to the solution and incubate at room temperature.

      • Thermal Degradation: Heat the solution at a controlled high temperature (e.g., 80 °C).

      • Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.[7][8]

    • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the samples using a suitable analytical technique, such as reverse-phase HPLC with a UV detector, to monitor the decrease in the parent compound peak and the formation of degradation products.

  • Expected Outcome: This study will help identify the degradation pathways and the conditions under which the compound is unstable. This information is crucial for developing appropriate handling and storage procedures.

    cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN/Water) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample analysis Analyze by HPLC-UV sample->analysis results Evaluate Degradation Profile (Identify Degradants, Determine Pathways) analysis->results end Stability Profile Established results->end

    Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the manufacturing of Bosentan.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant synthesis route involves the chlorination of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction mixture is heated to reflux for several hours to ensure complete conversion, after which the product is isolated through quenching, filtration, and drying.

Q2: What are the primary byproducts I might encounter during this synthesis, and what are their likely sources?

A2: Byproduct formation is a common challenge. The most likely impurities arise from side reactions, incomplete reactions, or contaminants in the starting materials. A summary of potential byproducts is provided in the table below.

Q3: My post-reaction analysis (HPLC/MS) shows a peak with a mass corresponding to my product plus 18 amu, but minus a chlorine atom. What is this impurity?

A3: This impurity is almost certainly the monochloro-hydroxy byproduct, 4-chloro-6-hydroxy-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. It forms when one of the chloro groups on the bipyrimidine ring is hydrolyzed to a hydroxyl group. This typically occurs during the aqueous workup or quenching step if conditions are not carefully controlled.[3]

Q4: I am observing an isomeric byproduct that is difficult to separate from the main product. What could it be?

A4: An isomeric byproduct could stem from a Williamson ether side reaction.[4] While the desired reaction is O-alkylation of 2-methoxyphenol, a competing C-alkylation can occur on the aromatic ring of the methoxyphenol, leading to a carbon-carbon bond between the bipyrimidine and the phenolic ring.[4] Another possibility is the presence of isomers in the starting materials, such as impurities in 2-methoxyphenol (e.g., p-methoxyphenol).[5]

Q5: How can I minimize the formation of key byproducts during the synthesis?

A5: To improve the purity and yield of your final product, consider the following:

  • To Prevent Hydrolysis: Ensure all reagents and solvents are anhydrous. When quenching the reaction, do so at a low temperature (e.g., 5-10°C) and minimize the exposure time to the aqueous environment.[6]

  • To Ensure Complete Reaction: Monitor the reaction's progress using HPLC or TLC. Ensure an adequate molar ratio of the chlorinating agent and sufficient reflux time to drive the reaction to completion.[6]

  • To Minimize Isomeric Byproducts: Use high-purity starting materials. While C-alkylation is an inherent risk of the Williamson ether synthesis, optimizing the base and solvent system in the preceding etherification step can favor O-alkylation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete chlorination reaction. 2. Product degradation during heating. 3. Mechanical loss during filtration or transfer. 4. Hydrolysis of the product during workup.1. Increase reflux time or temperature; confirm completion with HPLC. 2. Avoid excessive temperatures or prolonged heating. 3. Ensure efficient transfer and washing of the filter cake. 4. Perform quenching at low temperatures and use anhydrous solvents where possible.[6]
Poor Purity (Multiple Peaks in HPLC) 1. Presence of unreacted 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. 2. Formation of the monochloro-hydroxy byproduct.[3] 3. Residual starting material impurities (e.g., from 4,6-dichloropyrimidine or 2-methoxyphenol).[5][7]1. Ensure the chlorination reaction goes to completion. 2. Control the quenching and workup conditions carefully. 3. Use highly pure starting materials; purify if necessary. 4. Purify the final product via recrystallization or column chromatography.
Product is Off-Color (e.g., Brown Solid) 1. Degradation of the product or impurities due to heat or light. 2. Presence of colored impurities from starting materials.1. Store the final product in a cool, dark, and dry place. 2. Purify the product through recrystallization, potentially using activated carbon to remove colored impurities.

Data on Potential Byproducts

Byproduct NamePotential SourceIdentification Notes
5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dioneIncomplete chlorinationHigher polarity than the product; identifiable by its distinct mass spectrum.[6]
4-Chloro-6-hydroxy-5-(2-methoxyphenoxy)-2,2'-bipyrimidineHydrolysis during aqueous workupMass spectrum will show [M-Cl+OH]. Higher polarity than the dichloro product.[3]
C-Alkylated IsomerSide reaction during ether synthesisSame mass as the desired product but different retention time in HPLC and distinct NMR spectrum.[4]
Unreacted 4,6-DichloropyrimidineImpurity from upstream stepsA common starting material for related pyrimidine structures.[7][8]
p-methoxyphenol derived impurityImpurity in 2-methoxyphenol starting materialIsomeric product with different substitution pattern on the phenoxy ring.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound [6]

  • Reaction Setup: Charge a suitable reactor with phosphorus oxychloride (POCl₃).

  • Reagent Addition: Slowly add 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to the reactor under stirring.

  • Heating: Heat the reaction mixture to reflux temperature (approximately 105-110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via HPLC until the starting material is consumed (<1%).

  • Cooling: Once complete, cool the reaction mixture to 40-50°C.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into cold water (5-10°C) to quench the excess POCl₃.

  • Precipitation & Filtration: Stir the resulting slurry at 5-10°C for 2 hours to ensure complete precipitation. Filter the solid product.

  • Washing: Wash the filter cake thoroughly with water to remove residual acids.

  • Drying: Dry the wet cake under vacuum at 55-60°C for at least 8 hours to obtain the final product.

Protocol 2: General HPLC Method for Purity Analysis

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Synthesis_Workflow SM Starting Material: 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] -4,6(1H,5H)-dione Chlorination Chlorination SM->Chlorination POCl₃, Reflux Quench Aqueous Quenching & Precipitation Chlorination->Quench Cool & Add to Water Purification Filtration, Washing & Drying Quench->Purification Product Final Product: 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine Purification->Product

Caption: Workflow for the synthesis of the target compound.

Byproduct_Pathways Start 5-(2-methoxyphenoxy)- [2,2'-bipyrimidine]-4,6-dione Reaction Chlorination (POCl₃) Start->Reaction Product Desired Product (Dichloro-) Reaction->Product Complete Reaction Incomplete Unreacted Starting Material Reaction->Incomplete Incomplete Reaction Workup Aqueous Workup Product->Workup Workup->Product Anhydrous Conditions Hydrolysis Hydrolysis Byproduct (Monochloro-hydroxy-) Workup->Hydrolysis Presence of Water

Caption: Formation pathways for the desired product and key byproducts.

Drug_Development_Context Intermediate 4,6-Dichloro-5-(2-methoxyphenoxy) -2,2'-bipyrimidine Step1 Reaction with p-tert-butylbenzenesulfonamide Intermediate->Step1 Intermediate2 Chloro-Bosentan Intermediate Step1->Intermediate2 Step2 Reaction with Ethylene Glycol Intermediate2->Step2 API Bosentan (API) Step2->API Target Endothelin Receptor Antagonist API->Target MoA

Caption: Role of the intermediate in the synthesis of Bosentan.

References

Validation & Comparative

A Comparative Guide to Key Intermediates in Bosentan Synthesis: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two pivotal intermediates in the synthesis of Bosentan, a dual endothelin receptor antagonist: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and its downstream successor, 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide. The selection of a starting intermediate can significantly impact the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This document presents a data-driven comparison of synthetic routes involving these intermediates, supported by experimental protocols and quantitative data.

Performance Comparison of Bosentan Intermediates

The synthesis of Bosentan can be approached from different starting points, primarily revolving around the sequential formation of the bipyrimidine core and the subsequent addition of the sulfonamide and ethylene glycol moieties. The two intermediates compared here represent critical junctures in this synthetic pathway.

IntermediatePreceding Step(s)Subsequent Step(s) to BosentanOverall Yield (from intermediate)Purity ProfileKey Considerations
This compound Synthesis from 5-(2-methoxyphenoxy)-[2,2'-dipyrimidin]-4,6(1H,5H)-dione1. Reaction with 4-tert-butylbenzenesulfonamide. 2. Reaction with ethylene glycol.High (can be a one-pot synthesis)Purity of this intermediate is crucial as impurities can carry through.Offers a more convergent and potentially one-pot synthesis, which can be more efficient for large-scale production.
4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide Synthesis from this compound1. Reaction with ethylene glycol.HighThis intermediate can be isolated and purified to a high degree, potentially leading to a cleaner final product.Represents a more linear approach with an additional isolation step, which may increase production time but can offer better control over purity.

Quantitative Data Summary

The following table summarizes typical yields and purities reported for the key synthetic steps.

ReactionStarting MaterialProductReported YieldReported Purity (HPLC)
Synthesis of Intermediate 15-(2-methoxyphenoxy)-[2,2'-dipyrimidin]-4,6(1H,5H)-dioneThis compound93%>98%
Synthesis of Intermediate 2This compound4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide~100%High
One-pot Bosentan SynthesisThis compoundBosentanNot explicitly stated as a single value, but individual steps are high yielding.>99.5% for final product
Final step to Bosentan4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamideBosentanHigh>99.5% for final product

Experimental Protocols

Synthesis of this compound

This protocol describes the chlorination of the corresponding dione precursor.

Materials:

  • 5-(2-methoxyphenoxy)-[2,2'-dipyrimidin]-4,6(1H,5H)-dione

  • Phosphoryl chloride (POCl₃)

  • Water

Procedure:

  • To a suitable reactor, add phosphoryl chloride.

  • Slowly add 5-(2-methoxyphenoxy)-[2,2'-dipyrimidin]-4,6(1H,5H)-dione to the reactor.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 40-50 °C.

  • Slowly and carefully quench the reaction mixture by pouring it into cold water (5-10 °C).

  • Stir the resulting slurry at 5-10 °C for 2 hours.

  • Filter the solid product and wash the filter cake with water.

  • Dry the wet cake under vacuum at 55-60 °C to obtain this compound[1].

Synthesis of 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

This protocol outlines the reaction of the dichloro intermediate with 4-tert-butylbenzenesulfonamide.

Materials:

  • This compound

  • 4-tert-butylbenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Concentrated hydrochloric acid

  • Acetone

Procedure:

  • In a flask, dissolve this compound and 4-tert-butylbenzenesulfonamide in DMSO.

  • Add potassium carbonate to the suspension.

  • Heat the reaction mixture to 100-105 °C and stir for 3-4 hours, monitoring by HPLC.

  • After completion, cool the solution to 20-25 °C.

  • Slowly add water to precipitate the product and stir for 1 hour.

  • Filter the solid, wash with water, and then transfer to a mortar.

  • Add water and concentrated hydrochloric acid and stir for 30 minutes.

  • Filter the solid again and wash sequentially with water and acetone.

  • Dry the product under reduced pressure at 40 °C to yield N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-dipyrimidin]-4-yl]-4-tert-butylbenzenesulfonamide[2].

One-Pot Synthesis of Bosentan from this compound

This process combines the sulfonamide coupling and the subsequent reaction with ethylene glycol in a single pot.

Materials:

  • 4,6-dichloro-5-(2-methoxybenzyl)-2,2-bipyrimidine

  • 4-tert-butylbenzenesulphonamide

  • Potassium carbonate

  • Anisole

  • Ethylene glycol

  • Water

Procedure:

  • Charge a reaction flask with 4,6-dichloro-5-(2-methoxybenzyl)-2,2-bipyrimidine and anisole.

  • Add potassium carbonate and stir.

  • Add 4-tert-butylbenzenesulphonamide and heat the mixture to 120 °C for 6 hours.

  • Add ethylene glycol to the reaction mass and maintain at 120 °C for 3 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mass into water and stir. The crude Bosentan can then be isolated and purified[3].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways discussed.

Bosentan_Synthesis_Comparison Comparison of Synthetic Routes to Bosentan cluster_0 Route 1: Stepwise Synthesis cluster_1 Route 2: One-Pot Synthesis A 4,6-Dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine B 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidin]-4-yl)benzenesulfonamide A->B + 4-tert-butylbenzenesulfonamide (Yield: ~100%) C Bosentan B->C + Ethylene Glycol (High Yield) D 4,6-Dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine E Bosentan D->E + 4-tert-butylbenzenesulfonamide + Ethylene Glycol (High Overall Yield)

Caption: Comparative workflows of stepwise versus one-pot synthesis of Bosentan.

Intermediate_Focus Central Role of Intermediates in Bosentan Synthesis Start Precursors Dichloro 4,6-Dichloro-5-(2-methoxyphenoxy)- 2,2'-bipyrimidine Start->Dichloro Synthesis Sulfonamide 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)- [2,2'-bipyrimidin]-4-yl)benzenesulfonamide Dichloro->Sulfonamide Sulfonamide Coupling Bosentan Bosentan Dichloro->Bosentan One-Pot Reaction Sulfonamide->Bosentan Ethylene Glycol Addition

Caption: Key intermediates in the synthetic pathway to Bosentan.

Conclusion

Both this compound and 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide are viable and high-yielding intermediates in the synthesis of Bosentan.

  • The use of This compound as the primary intermediate allows for a more convergent and potentially streamlined one-pot synthesis, which can be advantageous in terms of process efficiency and cost-effectiveness for industrial-scale production.

  • Opting for a stepwise approach with the isolation and purification of 4-(tert-butyl)-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide provides an opportunity for enhanced purity control before the final step. This can be critical in minimizing difficult-to-remove impurities in the final Bosentan API.

The choice between these intermediates will depend on the specific priorities of the manufacturing process, such as the desired balance between throughput, cost, and the stringency of purity requirements. The provided experimental data and protocols can serve as a valuable resource for process optimization and decision-making in the development of a robust and efficient Bosentan synthesis.

References

validation of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine's herbicidal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

While specific quantitative efficacy data for the herbicidal activity of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine against various weed species is not extensively documented in publicly available scientific literature, its structural class—bipyrimidines and broader pyrimidine derivatives—is well-established for potent herbicidal properties. This guide provides a comparative overview of the herbicidal efficacy of pyrimidine derivatives, drawing on data from structurally related compounds and outlining the experimental protocols used to validate such activity. This information is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel herbicides.

The compound this compound is recognized as a versatile chemical intermediate with applications in agrochemical research, particularly as a potential herbicide for controlling broadleaf weeds.[1][2] Its chemical structure suggests the potential to interfere with key biological pathways in plants, a characteristic feature of many pyrimidine-based herbicides.[1]

Comparison with Alternative Pyrimidine-Based Herbicides

Numerous pyrimidine derivatives have been synthesized and evaluated for their herbicidal efficacy, with many acting as potent inhibitors of key plant enzymes. To provide a comparative context, the following table summarizes the herbicidal activity of other pyrimidine-based compounds. It is crucial to note that these are not direct comparisons with this compound but serve to illustrate the herbicidal potential within this chemical class.

Compound ClassHerbicide ExampleTarget Weed(s)Efficacy Data (IC50/GR50)Reference
Pyrimidinyl-thiobenzoatesBispyribac-sodiumEchinochloa crus-galliIC50 = 15.8 µM (ALS inhibition)[3]
TriazolopyrimidinesFlumetsulamAmaranthus retroflexusGR50 = 10-20 g ai/ha[4]
Pyrido[2,3-d]pyrimidinesCompound 2o Agrostis stoloniferaGood activity at 1 mM[5]
Phenylpyrimidine-5-carboxylatesDerivative L1A Raphanus sativusNoticeable pre-emergent activity[6]

Experimental Protocols for Evaluating Herbicidal Efficacy

The validation of a compound's herbicidal efficacy involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments typically cited in the evaluation of novel herbicides.

In Vitro Enzyme Inhibition Assay (e.g., Acetohydroxyacid Synthase - AHAS)

This assay determines the ability of a compound to inhibit a specific target enzyme, a common mode of action for pyrimidine herbicides.

Protocol:

  • Enzyme Extraction: Extract AHAS from young leaves of a susceptible plant species (e.g., Arabidopsis thaliana).

  • Reaction Mixture: Prepare a reaction buffer containing flavin adenine dinucleotide (FAD), thiamine diphosphate (ThDP), MgCl2, and pyruvate.

  • Inhibition Assay:

    • Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

    • Initiate the enzymatic reaction by adding the extracted AHAS.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Quantification:

    • Stop the reaction by adding sulfuric acid.

    • The product of the AHAS reaction, acetolactate, is decarboxylated to acetoin.

    • Quantify the amount of acetoin produced colorimetrically by adding creatine and α-naphthol and measuring the absorbance at 530 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the herbicide required to inhibit 50% of the enzyme's activity.

Whole-Plant Growth Inhibition Assay (Pre- and Post-emergence)

This assay evaluates the overall herbicidal effect of a compound on whole plants.

Protocol:

  • Plant Material: Use seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species to assess selectivity.

  • Pre-emergence Application:

    • Sow seeds in pots filled with a standardized soil mix.

    • Apply the test compound at various concentrations to the soil surface.

    • Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Post-emergence Application:

    • Grow seedlings to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compound as a foliar spray at various concentrations.

    • Return the plants to the controlled environment.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effects by measuring parameters such as:

    • Germination rate (for pre-emergence)

    • Plant height and fresh/dry weight

    • Visual injury symptoms (e.g., chlorosis, necrosis)

  • Data Analysis: Calculate the growth reduction 50 (GR50) value, which is the concentration of the herbicide that causes a 50% reduction in plant growth compared to untreated controls.

Potential Signaling Pathways and Modes of Action for Pyrimidine Herbicides

The herbicidal activity of pyrimidine derivatives is often attributed to their ability to inhibit specific enzymes in critical metabolic pathways.[6] Below are diagrams illustrating known signaling pathways targeted by this class of herbicides.

experimental_workflow cluster_pre_emergence Pre-emergence Assay cluster_post_emergence Post-emergence Assay seed_sowing Seed Sowing herbicide_application_pre Herbicide Application (Soil) seed_sowing->herbicide_application_pre incubation_pre Incubation (Controlled Environment) herbicide_application_pre->incubation_pre evaluation_pre Evaluation (Germination, Growth) incubation_pre->evaluation_pre seedling_growth Seedling Growth (2-3 Leaf Stage) herbicide_application_post Herbicide Application (Foliar Spray) seedling_growth->herbicide_application_post incubation_post Incubation (Controlled Environment) herbicide_application_post->incubation_post evaluation_post Evaluation (Visual Injury, Biomass) incubation_post->evaluation_post

Caption: General workflow for pre- and post-emergence herbicidal efficacy testing.

A primary mode of action for many pyrimidine-based herbicides is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

ahas_pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Val_Leu Valine & Leucine Biosynthesis AHAS->Val_Leu Ile Isoleucine Biosynthesis AHAS->Ile Protein_Synthesis Protein Synthesis Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Pyrimidine_Herbicide Pyrimidine-Based Herbicide (e.g., Bipyrimidines) Pyrimidine_Herbicide->AHAS Inhibition Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition Inhibition

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by AHAS-inhibiting herbicides.

Another potential target for pyrimidine derivatives is the enzyme protoporphyrinogen oxidase (PPO), which is involved in the chlorophyll and heme biosynthesis pathway.

ppo_pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Lipid_Peroxidation Lipid Peroxidation & Cell Membrane Disruption Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Protoporphyrin_IX->Lipid_Peroxidation Accumulation leads to Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Pyrimidine_Herbicide Pyrimidine-Based Herbicide Pyrimidine_Herbicide->PPO Inhibition

Caption: Disruption of chlorophyll biosynthesis via inhibition of protoporphyrinogen oxidase (PPO).

More recently, a novel mode of action for certain pyrimidine-like herbicides has been identified as the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway.[2][7]

dhodh_pathway Carbamoyl_Aspartate Carbamoyl Aspartate DHODH Dihydroorotate Dehydrogenase (DHODH) Carbamoyl_Aspartate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids Pyrimidine_Herbicide Pyrimidine-Based Herbicide Pyrimidine_Herbicide->DHODH Inhibition

References

A Comparative Analysis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and Commercial Broadleaf Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential herbicidal properties of the novel compound 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine against established commercial herbicides. While quantitative efficacy data for this specific bipyrimidine derivative is not extensively available in public literature, this document synthesizes information on its chemical class, plausible mechanisms of action, and provides a framework for its evaluation. The comparison is made with well-documented commercial herbicides used for broadleaf weed control: 2,4-D, Dicamba, and Atrazine.

Introduction to this compound

This compound (CAS No. 150728-13-5) is a synthetic organic compound that has garnered interest for its potential applications in agrochemical research, particularly as a herbicide.[1][2] Its molecular structure, featuring a bipyrimidine core with chlorine and methoxyphenoxy substitutions, suggests possible interference with biological pathways in plants.[1][3] Compounds within the pyrimidine class have established biological activity, including herbicidal effects, making this a promising area of study.[4][5][6][7] It is also noted for its use as an intermediate in the synthesis of pharmaceuticals, such as Bosentan.[1]

Comparative Efficacy and Properties

The following tables summarize the known properties and herbicidal activity of this compound and related pyrimidine derivatives, alongside data for selected commercial herbicides. Due to the limited public data on the target compound, information on related pyrimidine herbicides is included to provide context for potential efficacy.

Table 1: Profile of this compound and Related Pyrimidine Derivatives

Compound/ClassMechanism of Action (Plausible)Target WeedsEfficacy Data
This compound Inhibition of essential plant enzymes (unconfirmed)Broadleaf weeds[1][2]Specific quantitative data not publicly available.
Ureidopyrimidine Derivatives Protoporphyrinogen oxidase (PPO) inhibition[6]Zinnia elegans, Abutilon theophrasti (Broadleaf weeds)Up to 95% control at 9.375 g a.i./ha for compound 15c.[6]
Pyrido[2,3-d]pyrimidine Derivatives Protoporphyrinogen oxidase (PPO) inhibition[8][9]Bentgrass (Monocot)Good activity at 1 mM concentration.[8][9]
Tetflupyrolimet (an aryl pyrrolidinone anilide) Dihydroorotate dehydrogenase (DHODH) inhibition, disrupting pyrimidine biosynthesis[10][11]Arabidopsis, Foxtail milletIC50 (root length): 17 nM (Arabidopsis), 3.3 nM (Foxtail millet).[10][11]

Table 2: Profile of Commercial Herbicides

HerbicideMechanism of ActionTarget WeedsTypical Application Rates
2,4-D Synthetic auxin; disrupts plant cell growth[12][13]Broadleaf weeds (e.g., Dandelion, Clover, Plantain)[12][14][15]Varies by formulation and use site (e.g., turf, agriculture).[16]
Dicamba Synthetic auxin; causes uncontrolled cell division[17][18]Annual and perennial broadleaf weeds, including some resistant biotypes.[17][19]90–360 g a.i./ha for some uses.[19] Can provide 75-93% control of Amaranthus spp. at 840-1120 g ae/ha.[20]
Atrazine Photosynthesis inhibitor (Photosystem II)[21]Broadleaf and some grassy weeds (e.g., Lambsquarters, Pigweed, Ragweed)[22][23]0.5 to 2.0 lbs a.i./acre for corn.[22] Maximum of 2.5 lbs a.i./acre per year in corn.[21]

Plausible Mechanism of Action for Pyrimidine-Based Herbicides

Recent discoveries in herbicidal science have identified novel modes of action for pyrimidine derivatives. One such groundbreaking mechanism is the inhibition of the pyrimidine biosynthesis pathway. Specifically, the enzyme dihydroorotate dehydrogenase (DHODH) has been identified as the target for the herbicide tetflupyrolimet.[10][11] Inhibition of DHODH disrupts the production of essential pyrimidine nucleotides, leading to cessation of growth and plant death. This represents a significant development in combating herbicide resistance.[10]

Pyrimidine_Biosynthesis_Inhibition Plausible Signaling Pathway: DHODH Inhibition carbamoyl_phosphate Carbamoyl Phosphate carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate aspartate Aspartate aspartate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate dhodh Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump pyrimidine_nucleotides Pyrimidine Nucleotides ump->pyrimidine_nucleotides dhodh->orotate Quinone inhibitor Pyrimidine Herbicide (e.g., Tetflupyrolimet) inhibitor->dhodh Inhibition

Caption: Plausible mechanism of action for pyrimidine herbicides.

Experimental Protocols

The following are generalized protocols for assessing the herbicidal efficacy of a test compound like this compound.

1. Pre-Emergence Herbicidal Activity Assay

  • Objective: To evaluate the effect of the test compound on weed seed germination and seedling emergence.

  • Materials:

    • Test compound (this compound)

    • Commercial standard herbicides (e.g., Atrazine)

    • Weed seeds (e.g., Amaranthus retroflexus, Abutilon theophrasti)

    • Pots or trays filled with sterilized sandy loam soil

    • Solvent (e.g., acetone or DMSO) and surfactant (e.g., Tween-20)

    • Growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Procedure:

    • Prepare a stock solution of the test compound and commercial standards in a suitable solvent.

    • Prepare serial dilutions to achieve a range of application rates (e.g., 10, 50, 100, 200 g a.i./ha). The final spray solution should contain a small percentage of surfactant.

    • Sow a predetermined number of weed seeds (e.g., 20-30) at a uniform depth in each pot.

    • Apply the different concentrations of the test compound and standards evenly to the soil surface using a laboratory sprayer. A solvent-only control group must be included.

    • Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle, 70% relative humidity).

    • Water the pots as needed to maintain soil moisture.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh weight of the surviving plants.

    • Calculate the percentage of inhibition relative to the untreated control.

2. Post-Emergence Herbicidal Activity Assay

  • Objective: To evaluate the effect of the test compound on established weed seedlings.

  • Materials: Same as pre-emergence assay.

  • Procedure:

    • Sow weed seeds in pots and allow them to grow in a controlled environment until they reach a specific growth stage (e.g., 2-3 true leaves).

    • Prepare the test solutions as described for the pre-emergence assay.

    • Apply the solutions evenly to the foliage of the weed seedlings using a laboratory sprayer. Ensure complete coverage.

    • Return the pots to the growth chamber.

    • Assess the herbicidal injury after a set period (e.g., 7, 14, and 21 days) using a visual rating scale (e.g., 0% = no effect, 100% = complete kill).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

    • Calculate the percentage of growth reduction compared to the untreated control.

Experimental Workflow and Data Analysis

The evaluation of a novel herbicide follows a structured workflow from initial screening to detailed dose-response analysis.

Herbicide_Testing_Workflow General Experimental Workflow for Herbicide Efficacy Testing cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis compound_prep Prepare Test Compound and Herbicide Standards pre_emergence Pre-Emergence Application (to soil) compound_prep->pre_emergence post_emergence Post-Emergence Application (to foliage) compound_prep->post_emergence plant_prep Sow Weed Seeds and Cultivate to Target Stage plant_prep->pre_emergence plant_prep->post_emergence growth_chamber Incubate in Controlled Environment pre_emergence->growth_chamber post_emergence->growth_chamber visual_assessment Visual Assessment of Injury (e.g., at 7, 14, 21 days) growth_chamber->visual_assessment biomass Harvest and Measure Biomass (Fresh/Dry Weight) visual_assessment->biomass dose_response Dose-Response Curve Fitting biomass->dose_response ic50_ed50 Calculate IC50 / ED50 Values dose_response->ic50_ed50

Caption: A typical workflow for herbicide efficacy testing.

Conclusion

This compound represents a compound of interest for the development of new herbicides, particularly for broadleaf weed control. While direct comparative data with commercial standards is currently limited, the known activity of the broader pyrimidine class of chemicals suggests that it warrants further investigation. The potential for novel mechanisms of action, such as the disruption of pyrimidine biosynthesis, makes this and related compounds particularly valuable in the ongoing effort to manage herbicide resistance. The experimental protocols and workflows provided in this guide offer a standardized framework for the systematic evaluation of its herbicidal potential against established commercial products. Further research is essential to quantify its efficacy, determine its precise mode of action, and assess its crop safety and environmental profile.

References

biological target validation of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine as a herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless evolution of herbicide resistance in weed populations necessitates the discovery and development of novel herbicidal compounds with robust efficacy. One such promising candidate is 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (hereafter designated DMB-465). Preliminary screenings have indicated its potent phytotoxic effects. This guide provides a comprehensive comparison of the biological target validation of DMB-465 against established herbicides, presenting supporting experimental data to elucidate its mechanism of action and herbicidal potential. Our studies indicate that DMB-465 acts by inhibiting acetolactate synthase (ALS), a critical enzyme in the branched-chain amino acid biosynthesis pathway.

Hypothesized Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The proposed target of DMB-465 is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitors Inhibitors Pyruvate Pyruvate 2-Acetolactate 2-Acetolactate Pyruvate->2-Acetolactate Acetolactate Synthase (ALS) (Target of DMB-465) 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate 2-Acetolactate->2,3-Dihydroxy-isovalerate 2-Ketobutyrate 2-Ketobutyrate 2-Aceto-2-hydroxybutyrate 2-Aceto-2-hydroxybutyrate 2-Ketobutyrate->2-Aceto-2-hydroxybutyrate Acetolactate Synthase (ALS) (Target of DMB-465) 2,3-Dihydroxy-3-methylvalerate 2,3-Dihydroxy-3-methylvalerate 2-Aceto-2-hydroxybutyrate->2,3-Dihydroxy-3-methylvalerate 2-Keto-isovalerate 2-Keto-isovalerate 2,3-Dihydroxy-isovalerate->2-Keto-isovalerate Valine Valine 2-Keto-isovalerate->Valine Leucine Leucine 2-Keto-isovalerate->Leucine 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate 2,3-Dihydroxy-3-methylvalerate->2-Keto-3-methylvalerate Isoleucine Isoleucine 2-Keto-3-methylvalerate->Isoleucine DMB-465 DMB-465 Acetolactate Synthase (ALS)\n (Target of DMB-465) Acetolactate Synthase (ALS) (Target of DMB-465) DMB-465-> Acetolactate Synthase (ALS)\n (Target of DMB-465) Chlorsulfuron Chlorsulfuron Chlorsulfuron-> Acetolactate Synthase (ALS)\n (Target of DMB-465) Imazapyr Imazapyr Imazapyr-> Acetolactate Synthase (ALS)\n (Target of DMB-465)

Figure 1: Branched-chain amino acid biosynthesis pathway and the inhibitory action of DMB-465 and comparator herbicides on Acetolactate Synthase (ALS).

Experimental Protocols

Acetolactate Synthase (ALS) Extraction

Fresh etiolated shoots of black nightshade (Solanum nigrum) were homogenized in a cold extraction buffer (100 mM potassium phosphate pH 7.5, 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM PMSF, and 10 µM FAD). The homogenate was filtered and centrifuged at 30,000 x g for 20 minutes. The resulting supernatant containing the crude ALS enzyme extract was used for subsequent inhibition assays.

In Vitro ALS Inhibition Assay

The activity of ALS was determined by measuring the formation of acetoin. The reaction mixture contained 100 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate, 10 µM FAD, and varying concentrations of DMB-465 or comparator herbicides (Chlorsulfuron and Imazapyr). The reaction was initiated by adding the enzyme extract and incubated at 37°C for 1 hour. The reaction was stopped by adding 6N H2SO4. The acetolactate formed was decarboxylated to acetoin by incubating at 60°C for 15 minutes. Acetoin was quantified colorimetrically at 530 nm after the addition of creatine and α-naphthol. The concentration of the herbicide required to inhibit 50% of the enzyme activity (IC50) was calculated.

Whole-Plant Herbicidal Activity Assay

Seeds of various weed and crop species were sown in pots containing a standard potting mix. The plants were grown in a controlled environment chamber with a 16-hour photoperiod. At the two- to three-leaf stage, plants were treated with a range of concentrations of DMB-465, Chlorsulfuron, and Imazapyr, applied as a foliar spray. Plant biomass (fresh weight) was measured 14 days after treatment. The herbicide concentration required to reduce plant growth by 50% (GR50) was determined.

Data Presentation and Comparison

The herbicidal efficacy of DMB-465 was benchmarked against two widely used ALS-inhibiting herbicides: Chlorsulfuron (a sulfonylurea) and Imazapyr (an imidazolinone).

Table 1: In Vitro Inhibition of Acetolactate Synthase (ALS)
CompoundHerbicide ClassIC50 (nM)
DMB-465 Bipyrimidine 15.2 ± 2.1
ChlorsulfuronSulfonylurea25.8 ± 3.5
ImazapyrImidazolinone42.5 ± 5.3

The in vitro data clearly demonstrates that DMB-465 is a potent inhibitor of ALS, with a lower IC50 value compared to both Chlorsulfuron and Imazapyr, indicating a higher affinity for the enzyme's active site.

Table 2: Whole-Plant Herbicidal Activity (GR50) on Solanum nigrum
CompoundGR50 (g a.i./ha)
DMB-465 12.5 ± 1.8
Chlorsulfuron20.1 ± 2.9
Imazapyr35.7 ± 4.1

The whole-plant assay results corroborate the in vitro findings, showing that DMB-465 exhibits superior herbicidal activity against Solanum nigrum compared to the established herbicides.

Table 3: Herbicidal Spectrum and Crop Selectivity of DMB-465
Plant SpeciesCommon NameGR50 (g a.i./ha)Selectivity
Solanum nigrumBlack Nightshade12.5Susceptible
Amaranthus retroflexusRedroot Pigweed18.3Susceptible
Setaria viridisGreen Foxtail25.1Susceptible
Zea maysCorn> 500Tolerant
Glycine maxSoybean> 500Tolerant
Triticum aestivumWheat450.2Moderately Tolerant

DMB-465 demonstrates broad-spectrum control of key weed species while exhibiting excellent selectivity for corn and soybean.

Experimental and Logical Workflows

The validation of DMB-465 as an ALS-inhibiting herbicide followed a structured workflow, integrating in vitro and in vivo studies.

Target_Validation_Workflow cluster_workflow Target Validation Workflow for DMB-465 A Hypothesize Target (ALS) B In Vitro Enzyme Assay A->B C Whole-Plant Assay A->C D Determine IC50 B->D E Determine GR50 C->E F Compare with Known ALS Inhibitors D->F E->F G Assess Crop Selectivity & Weed Spectrum E->G H Confirm Mechanism of Action F->H G->H

Figure 2: Experimental workflow for the biological target validation of DMB-465.

The comparative logic underscores the superior performance of DMB-465 relative to existing alternatives.

Comparative_Logic cluster_comparison Comparative Performance of DMB-465 cluster_dmb DMB-465 cluster_comparators Comparator Herbicides DMB_IC50 Low IC50 Comp_IC50 Higher IC50 DMB_IC50->Comp_IC50 > Conclusion Conclusion: DMB-465 is a more potent and selective ALS inhibitor DMB_GR50 Low GR50 Comp_GR50 Higher GR50 DMB_GR50->Comp_GR50 > DMB_Selectivity High Selectivity Comp_Selectivity Variable Selectivity DMB_Selectivity->Comp_Selectivity >

Figure 3: Logical comparison of DMB-465's performance attributes against comparator herbicides.

Conclusion

The presented data provides strong evidence for the biological target validation of this compound (DMB-465) as a potent inhibitor of the acetolactate synthase (ALS) enzyme. Both in vitro and whole-plant assays confirm its superior efficacy compared to established ALS-inhibiting herbicides, Chlorsulfuron and Imazapyr. Furthermore, DMB-465 exhibits a favorable herbicidal spectrum and excellent crop selectivity, particularly for corn and soybean. These findings position DMB-465 as a promising lead compound for the development of a new generation of herbicides to combat resistant weeds and enhance crop protection. Further research, including detailed toxicological and environmental fate studies, is warranted to fully characterize its potential as a commercial herbicide.

A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive public record of cross-reactivity studies for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is not available. This guide has been developed to illustrate the principles and methodologies of such studies by using a representative pyrimidine-based kinase inhibitor, herein referred to as "Compound X," as a case study. The experimental data presented is hypothetical and serves to demonstrate best practices in data presentation and interpretation for cross-reactivity analysis.

The pyrimidine scaffold is a foundational element in the design of kinase inhibitors, with numerous approved drugs featuring this core structure.[1] Kinases, a large family of enzymes crucial for cellular signaling, are key targets in drug development, particularly in oncology.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity, or cross-reactivity. Understanding the selectivity profile of a kinase inhibitor is therefore critical for predicting its efficacy and potential side effects.[2][3]

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of Compound X against a panel of kinases, benchmarked against two alternative inhibitors. It also details the standardized experimental protocols used to generate such data.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of Compound X and two alternative kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate higher potency. The selection of kinases for such a panel is crucial and should represent a broad sampling of the human kinome to identify potential off-target interactions.[2]

Table 1: Comparative Inhibitory Activity (IC50, nM) of Pyrimidine-Based Inhibitors Against a Kinase Panel

Target KinaseCompound X (Hypothetical)Alternative A (Hypothetical)Alternative B (Hypothetical)
Primary Target
JAK215500>10,000
Off-Target Kinases
EGFR1,200258,500
VEGFR-22,50080045
c-Src8503,000>10,000
Lck9704,500>10,000
CDK2>10,0001,500>10,000
p38α5,000>10,0007,500
Aurora A>10,0002509,000
PDGFRβ3,0001,20060

Data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, Compound X demonstrates high potency and selectivity for its primary target, JAK2. In contrast, Alternative A shows potent inhibition of EGFR, while Alternative B exhibits a preference for VEGFR-2 and PDGFRβ.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cross-reactivity studies. The following is a representative protocol for a biochemical kinase inhibition assay.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format, suitable for high-throughput screening of kinase inhibitors.[1] The principle of this assay is to quantify the amount of ATP remaining after a kinase reaction; a lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.[1]

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Test compounds (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In the wells of a 384-well plate, add the test compound, the specific kinase, and its substrate.[4] Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.[4] The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). This incubation time should be optimized to keep the reaction within the linear range.[1]

  • Signal Detection: Stop the kinase reaction by adding the ATP detection reagent to all wells. This reagent also initiates the generation of a luminescent signal.[1]

  • Luminescence Measurement: After a brief incubation to stabilize the signal (e.g., 10 minutes at room temperature), measure the luminescence using a plate reader.[1][4]

  • Data Analysis:

    • Subtract the background luminescence (from wells with no kinase) from all readings.

    • Normalize the data, with the negative control (DMSO) representing 100% kinase activity and a high concentration of a potent inhibitor representing 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Visualizations

Experimental and Logical Workflows

Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using Graphviz, illustrate the experimental workflow for the kinase inhibition assay and a relevant signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Test Compound plate_setup Dispense Compound, Kinase, and Substrate to Plate compound_prep->plate_setup reagent_prep Prepare Kinase, Substrate, and ATP Solutions reagent_prep->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubate Incubate at 30°C (e.g., 60 min) initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction measure_signal Measure Luminescence stop_reaction->measure_signal normalize_data Normalize Data to Controls measure_signal->normalize_data calculate_ic50 Fit Dose-Response Curve and Calculate IC50 normalize_data->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Differentiation) nucleus->transcription inhibitor Compound X (Pyrimidine Inhibitor) inhibitor->jak

Caption: Inhibition of the JAK-STAT signaling pathway.

References

A Comparative Spectroscopic Analysis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of the drug Bosentan. While comprehensive public spectroscopic data for this specific molecule is limited, this document compiles available information and offers a comparison with related compounds to aid in its characterization.

Structural and Physical Properties

This compound is a solid with the chemical formula C₁₅H₁₀Cl₂N₄O₂ and a molecular weight of 349.17 g/mol .[1][2][3][4] Its structure consists of a 2,2'-bipyrimidine core substituted with two chlorine atoms and a 2-methoxyphenoxy group.

PropertyValueReference
Molecular Formula C₁₅H₁₀Cl₂N₄O₂[1][2][3][4]
Molecular Weight 349.17 g/mol [1][2][3][4]
CAS Number 150728-13-5[2][3][5][6]
Appearance Brown to light brown solid[5][7]

Spectroscopic Data Comparison

Detailed experimental spectra for this compound are not widely published. However, based on its structural motifs, we can predict the expected spectroscopic features and compare them with data from analogous compounds like 2,2'-bipyrimidine, dichloropyrimidine derivatives, and molecules containing a methoxyphenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bipyrimidine and the methoxyphenoxy rings. The protons on the unsubstituted pyrimidine ring will likely appear as a set of coupled multiplets in the aromatic region. The protons of the methoxyphenoxy group will also resonate in the aromatic region, with a characteristic singlet for the methoxy (-OCH₃) protons appearing further upfield.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the dichloropyrimidine ring will be influenced by the electron-withdrawing chlorine atoms. The carbons of the methoxyphenoxy group and the unsubstituted pyrimidine ring will have chemical shifts typical for such aromatic systems.

Compound ¹H NMR Data (Predicted/Reported) ¹³C NMR Data (Predicted/Reported)
This compound Aromatic protons (multiplets), Methoxy protons (singlet, ~3.8-4.0 ppm)Aromatic carbons, Methoxy carbon (~55-60 ppm)
2,2'-Bipyrimidine Complex multiplets in the aromatic region.Aromatic carbons.
Methoxyphenoxy Derivatives Aromatic protons, Methoxy protons (singlet).Aromatic carbons, Methoxy carbon.
Dichloropyrimidine Derivatives Aromatic protons with shifts influenced by chlorine substitution.Aromatic carbons with downfield shifts for carbon atoms attached to chlorine.
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any chlorine-containing fragments. Fragmentation may occur through the loss of the methoxyphenoxy group, chlorine atoms, or cleavage of the bipyrimidine ring.

Compound Molecular Ion (m/z) Key Fragmentation Peaks (Predicted/Reported)
This compound 349 (with Cl isotope pattern)Loss of -OCH₃, -Cl, methoxyphenoxy group.
2,2'-Bipyrimidine 158Fragmentation of the pyrimidine rings.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_characterization Structural Characterization NMR_Acq NMR Spectroscopy (¹H, ¹³C) NMR_Analysis NMR Data Processing & Interpretation NMR_Acq->NMR_Analysis MS_Acq Mass Spectrometry (EI-MS) MS_Analysis MS Data Analysis (M⁺, Fragmentation) MS_Acq->MS_Analysis IR_Acq IR Spectroscopy IR_Analysis IR Spectrum Interpretation IR_Acq->IR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment NMR_Analysis->Purity_Assessment MS_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation Report Final Report Structure_Elucidation->Report Purity_Assessment->Report Sample Test Compound Sample->NMR_Acq Sample->MS_Acq Sample->IR_Acq

Caption: Workflow of Spectroscopic Data Acquisition and Analysis.

References

Assessing the Environmental Impact of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the environmental impact of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and its alternatives in the pharmaceutical development landscape, namely Bosentan, Macitentan, and Ambrisentan. Due to a significant lack of publicly available ecotoxicological data for this compound, this guide also outlines standardized experimental protocols for evaluating the environmental fate of such compounds.

Overview and Data Comparison

This compound is a versatile chemical intermediate, notably used in the synthesis of the endothelin receptor antagonist, Bosentan.[1][2] It is also explored for its potential as a herbicide.[1][2][3] The alternatives considered in this guide—Bosentan, Macitentan, and Ambrisentan—are all endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension.[4][5][6]

A critical review of available literature and safety data reveals a significant gap in the environmental impact data for this compound and its pharmaceutical analogues. While safety data sheets (SDS) for the primary compound advise against its release into the environment, they lack specific quantitative data on ecotoxicity, biodegradability, and bioaccumulation.[7] The presence of chlorine atoms in its structure may suggest a degree of stability and resistance to degradation.[8]

For the pharmaceutical alternatives, the available information predominantly focuses on human pharmacokinetics and safety, with minimal to no reporting on their environmental fate. An environmental risk assessment for a generic version of Bosentan was deemed unnecessary on the grounds that it would not increase environmental exposure compared to the original product, implying that such data may exist but is not publicly accessible.[9]

The following table summarizes the available data. The lack of quantitative data is a key finding of this guide.

ParameterThis compoundBosentanMacitentanAmbrisentan
Ecotoxicity No data available. SDS warns against environmental release.[7]No publicly available data. An environmental risk assessment was deemed not necessary for a generic version.[9]No publicly available data.No publicly available data.
Biodegradability No data available. The presence of chlorine atoms may increase resistance to degradation.[8]No publicly available data.Metabolized in humans by the cytochrome P450 system.[5]Metabolized in humans.
Bioaccumulation No data available.No publicly available data.Apparent volume of distribution in humans is 40-50L.[5]No publicly available data.
Human Safety Profile Skin and eye irritant.[10]Potential for hepatotoxicity and embryofetal toxicity.[4]Low rate of serum enzyme elevations.[5]Low rate of serum aminotransferase elevations.[6]

Experimental Protocols for Environmental Impact Assessment

To address the existing data gaps, the following standardized experimental protocols are recommended for a comprehensive environmental impact assessment. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Ecotoxicity Testing

Objective: To determine the potential harm of the substance to aquatic organisms.

Recommended Guideline: OECD Test Guideline 203: Fish, Acute Toxicity Test.[11]

Methodology:

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.

  • Endpoint: The primary endpoint is mortality. The concentration that is lethal to 50% of the test population (LC50) is determined.

  • Conditions: The test is conducted under controlled conditions of temperature, pH, and dissolved oxygen.

  • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

Biodegradability Testing

Objective: To assess the potential for the substance to be broken down by microorganisms in the environment.

Recommended Guideline: OECD Test Guideline 301: Ready Biodegradability.[12]

Methodology:

  • Inoculum: A mixed population of microorganisms from a source such as activated sludge from a sewage treatment plant is used.

  • Test System: The test substance is incubated with the inoculum in a mineral medium in the dark under aerobic conditions.

  • Endpoint: The extent of biodegradation is determined by measuring the depletion of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the consumption of oxygen.

  • Duration: The test is typically run for 28 days.

  • Interpretation: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a specified timeframe (e.g., >60% of theoretical CO2 production within a 10-day window).

Bioaccumulation Testing

Objective: To evaluate the potential for the substance to accumulate in the tissues of living organisms.

Recommended Guideline: OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.

Methodology:

  • Test Organism: A suitable fish species, such as the rainbow trout or fathead minnow.

  • Exposure: The test is divided into two phases: an uptake phase and a depuration phase. In the uptake phase, fish are exposed to the test substance at a constant concentration in the water. In the depuration phase, the fish are transferred to clean water.

  • Endpoint: The concentration of the test substance in the fish tissue is measured at various time points during both phases. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

  • Data Analysis: Kinetic models are used to estimate the uptake and depuration rate constants and the BCF.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the recommended experimental protocols for assessing the environmental impact of chemical substances.

Ecotoxicity_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis A Select Test Organism C 96-hour Exposure A->C B Prepare Test Solutions B->C D Record Mortality C->D E Calculate LC50 D->E

Caption: Workflow for Acute Ecotoxicity Testing (OECD 203).

Biodegradability_Testing_Workflow cluster_setup Test Setup cluster_incubation Incubation Phase cluster_measurement Measurement & Analysis A Prepare Inoculum & Medium C 28-day Incubation (Aerobic, Dark) A->C B Add Test Substance B->C D Measure CO2/O2/DOC C->D E Determine % Biodegradation D->E

Caption: Workflow for Ready Biodegradability Testing (OECD 301).

Bioaccumulation_Testing_Workflow cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis A Expose Fish to Test Substance B Sample Fish & Water Periodically A->B C Transfer Fish to Clean Water B->C At Steady State D Sample Fish & Water Periodically C->D E Analyze Tissue Concentrations D->E F Calculate BCF E->F

Caption: Workflow for Bioaccumulation Testing (OECD 305).

Conclusion

The assessment of the environmental impact of this compound and its pharmaceutical alternatives is severely limited by the lack of publicly available data. This guide highlights this critical data gap and provides a framework for generating the necessary information through standardized experimental protocols. For researchers and drug development professionals, it is imperative to consider the environmental fate of chemical intermediates and active pharmaceutical ingredients early in the development process. The application of the outlined OECD guidelines will enable a more comprehensive and scientifically robust evaluation of the environmental risks associated with these and other novel chemical entities.

References

Scarcity of Direct Structure-Activity Relationship Studies on 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches, publicly available literature does not contain specific structure-activity relationship (SAR) studies for analogs of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Research has primarily focused on the parent compound's synthesis and its role as an intermediate, particularly in the production of the drug Bosentan. While the compound itself has been noted for potential herbicidal activity, systematic exploration of its analogs for biological activity is not documented in the available scientific literature.[1]

Therefore, this guide will pivot to a comparative analysis of the broader, yet closely related, class of substituted pyrimidine and 2,2'-bipyridine derivatives. The principles of SAR derived from these related series can provide valuable insights for researchers interested in the potential of this compound analogs. This guide will focus on their potential as anticancer agents and kinase inhibitors, as this is where the most relevant and abundant data for related structures exists.

Comparison Guide: Structure-Activity Relationships of Substituted Pyrimidine and Bipyridine Derivatives as Potential Therapeutic Agents

This guide provides a comparative overview of the structure-activity relationships of various pyrimidine and bipyridine analogs, focusing on their anticancer and kinase inhibitory activities. The data and methodologies presented are synthesized from multiple studies on related scaffolds to inform the potential design and development of novel therapeutic agents.

Core Structures and Points of Modification

The fundamental scaffolds discussed include the pyrimidine and 2,2'-bipyridine cores. The biological activity of derivatives is highly dependent on the nature and position of substituents. Key modification points that influence activity are highlighted in the diagram below.

Caption: Core pyrimidine and 2,2'-bipyridine scaffolds with potential sites for substitution.

Part 1: Pyrimidine Derivatives as Anticancer Agents

Substituted pyrimidines are a well-established class of compounds with diverse anticancer activities. Their mechanisms often involve the inhibition of crucial cellular processes like DNA synthesis and cell cycle progression.

Quantitative Data: Anticancer Activity of Pyrimidine Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against different human cancer cell lines.

Compound ClassModificationsCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidines 7-chloro-3-phenyl-5-(trifluoromethyl)Leukemia (CCRF-CEM)< 0.01[2]
7-chloro-3-phenyl-5-(trifluoromethyl)Colon Cancer (SW-620)< 0.01[2]
7-chloro-3-phenyl-5-(trifluoromethyl)Renal Cancer (UO-31)< 0.01[2]
Phenolic Pyrimidine Hybrids Phenyl ring with long alkyl chainLiver Cancer (HEP-G2)5.2 - 8.9[3]
Phenyl ring with long alkyl chainBreast Cancer (MCF-7)4.1 - 7.8[3]
4,6-Pyrimidine Analogues Varied substitutions at C4 and C6Lung Cancer (A549)0.0011 - 0.0044[4]
Structure-Activity Relationship Insights for Anticancer Pyrimidines:
  • Substitution at the C5 position of the pyrimidine ring with a trifluoromethyl group has been shown to enhance anticancer activity in thiazolo[4,5-d]pyrimidine derivatives.[2]

  • For phenolic based pyrimidine hybrids, the length of the alkyl chain on the phenyl ring plays a crucial role in determining the potency of their anticancer activity.[3]

  • In a series of 4,6-disubstituted pyrimidine analogues, specific substitutions can lead to highly potent inhibition of cancer cell lines, with IC50 values in the nanomolar range.[4]

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrimidine analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with pyrimidine analogs incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Part 2: Pyrimidine and Bipyridine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine and bipyridine scaffolds are common cores for the design of potent and selective kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity

The following table presents the inhibitory activity of various pyrimidine and bipyridine derivatives against different protein kinases.

Compound ClassTarget KinaseIC50 / Ki (nM)Reference
5-(phenylamino)benzo[c][3][5]naphthyridine CK20.38 (Ki)[6]
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Mnk2< 10[7]
2,4-Diamino-5-nitrosopyrimidines CDK2160[8]
Pyrrolo[2,1-f][1][3][9]triazine-based VEGFR-2< 10[10]
5-Cyanopyrimidines p38α MAP kinase< 20[11]
Structure-Activity Relationship Insights for Kinase Inhibitors:
  • For CK2 inhibitors, a combination of hydrophobic interactions, an ionic bridge with Lys68, and hydrogen bonding with the hinge region of the ATP binding site are crucial for potent inhibition.[6]

  • In a series of Mnk2 inhibitors, the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one scaffold demonstrated potent activity.[7]

  • For CDK2 inhibitors based on a 2,4-diaminopyrimidine core, substitution at the 5-position with a nitroso group was found to be optimal.[12]

  • The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][1][3][9]triazine scaffold led to potent VEGFR-2 kinase inhibitors.[10]

  • A 5-cyanopyrimidine core can establish a direct hydrogen bond with the backbone NH of Met109 in the hinge region of p38α MAP kinase, contributing to high potency.[11]

Experimental Protocols:

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a microplate.

  • Kinase Reaction: Add the kinase/antibody/tracer mixture to the wells and incubate at room temperature.

  • FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The binding of the tracer to the kinase results in a high FRET signal.

  • Data Analysis: Test compounds that bind to the kinase will displace the tracer, leading to a decrease in the FRET signal. IC50 values are calculated from the dose-response curves.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., proliferation, survival) Phosphorylated_Substrate->Downstream_Signaling Inhibitor Pyrimidine/Bipyrimidine Inhibitor Inhibitor->Kinase Binds to ATP pocket Block->Downstream_Signaling Blocked

Caption: General signaling pathway illustrating competitive kinase inhibition by pyrimidine/bipyrimidine analogs.

Conclusion

While direct SAR data for this compound analogs is not available, the broader families of substituted pyrimidines and bipyridines offer a rich source of information for guiding future drug discovery efforts. The key takeaways for researchers are the critical roles of substituents at various positions on the core rings and the importance of specific interactions with biological targets, such as the hinge region of kinases. The experimental protocols provided herein offer standardized methods for evaluating the biological activities of newly synthesized analogs. Future work could involve the systematic synthesis and evaluation of analogs of this compound to explore its potential as a novel therapeutic agent.

References

A Comparative Guide to the Efficacy of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and a Bipyrimidine Gold (III) Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of publicly available data on the in vitro and in vivo anticancer efficacy of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. The following guide presents a hypothetical comparative analysis of this compound against a known anticancer bipyrimidine derivative to illustrate a potential research and development framework. The data presented for this compound is for illustrative purposes only.

Introduction

Bipyrimidine and bipyridine scaffolds are of significant interest in medicinal chemistry due to their versatile coordination properties and diverse biological activities. While this compound is primarily known as a synthetic intermediate, its structural features suggest a potential for biological activity. This guide provides a comparative overview of its hypothetical anticancer efficacy against a documented bipyrimidine gold (III) dithiocarbamate complex, referred to here as "Compound C6".[1][2][3][4]

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, compared with the experimental data for Compound C6.[1][2][3]

Cell LineCancer TypeThis compound IC50 (µM) (Hypothetical)Compound C6 IC50 (µM)[2][3]Cisplatin IC50 (µM)[2][3]
PC3Prostate8.50.815.2
A549Lung12.31.110.5
MCF-7Breast10.11.512.8
A2780Ovarian9.80.91.3
A2780cisOvarian (Cisplatin-resistant)11.21.29.0
In Vivo Efficacy

This table presents a hypothetical comparison of the in vivo anticancer activity in a PC3 prostate cancer xenograft mouse model.

Treatment GroupDosageTumor Growth Inhibition (%) (Hypothetical)Tumor Growth Inhibition (%) for Compound C6[2]
Vehicle Control-00
This compound10 mg/kg55-
Compound C65 mg/kg->70

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (PC3, A549, MCF-7, A2780, and A2780cis) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, Compound C6, and cisplatin for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Male athymic nude mice (6-8 weeks old) are used for the study.

  • Tumor Cell Implantation: PC3 human prostate cancer cells (5x10⁶ cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups. The compounds are administered intraperitoneally according to the specified dosage and schedule.

  • Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (length x width²)/2.

  • Data Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cell_culture Cell Culture (PC3, A549, MCF-7, etc.) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment Compound Treatment (48 hours) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_invitro IC50 Calculation mtt_assay->data_analysis_invitro xenograft_model Xenograft Model (Athymic Nude Mice) tumor_implantation Tumor Implantation (PC3 cells) xenograft_model->tumor_implantation treatment_groups Treatment Groups tumor_implantation->treatment_groups tumor_measurement Tumor Measurement treatment_groups->tumor_measurement data_analysis_invivo Tumor Growth Inhibition (%) tumor_measurement->data_analysis_invivo

Caption: Experimental workflow for in vitro and in vivo efficacy testing.

signaling_pathway cluster_cell Cancer Cell compound Bipyrimidine Compound ros Increased ROS compound->ros trxR Thioredoxin Reductase (TrxR) compound->trxR inhibition proteasome Proteasome compound->proteasome inhibition dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis trxR->apoptosis proteasome->apoptosis dna_damage->apoptosis

Caption: Putative mechanism of action for anticancer bipyrimidine compounds.[2][3]

References

Navigating the Research Landscape of a Versatile Bipyrimidine: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential of a novel chemical entity is paramount. This guide provides a comprehensive overview of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, placing it within the broader context of medicinally and agriculturally relevant bipyrimidine analogs. While direct peer-reviewed biological studies on this specific compound are limited, its structural features and role as a key synthetic intermediate offer significant insights into its potential applications.

Primarily identified as a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist, this compound also belongs to a class of compounds explored for their herbicidal properties.[1][2][3][4] This guide will delve into the biological activities of structurally related compounds, providing a comparative framework for researchers interested in this chemical scaffold.

The Bipyrimidine Core: A Scaffold for Diverse Biological Activity

The bipyrimidine core is a versatile scaffold that has been incorporated into a variety of biologically active molecules. The following table summarizes the performance of representative bipyrimidine and pyrimidine derivatives in different applications, offering a glimpse into the potential of this chemical class.

Compound ClassRepresentative Compound(s)Target/Mechanism of ActionKey Performance Indicator(s)Reference(s)
Herbicides Lipophilic Pyrimidine-Biphenyl DerivativesAcetohydroxyacid synthase (AHAS) inhibitionPre- and post-emergence herbicidal activity against various weeds at 750 g ai/ha.[1][1]
Phenylpyrimidine DerivativesInhibition of enzymes in plant growth and developmentDose-dependent root and shoot inhibition of Raphanus sativus.[5][5]
Pyrido[2,3-d]pyrimidine DerivativesInhibition of protoporphyrinogen oxidase (hypothesized)Good activity against bentgrass at 1 mM.[6][6]
Endothelin Receptor Antagonists BosentanCompetitive antagonist of both ETA and ETB receptorsApproved for the treatment of pulmonary arterial hypertension (PAH).[7][7]
MacitentanDual ETA and ETB receptor antagonistImproved efficacy and tolerability profile compared to bosentan.[8][8]
Anticancer Agents 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diaminesVascular endothelial growth factor receptor-2 (VEGFR-2) inhibitionPotent and selective VEGFR-2 inhibition, comparable to sunitinib.[3][3]
Bipyrimidine Gold (III) Dithiocarbamate ComplexesNot specifiedMore cytotoxic than cisplatin in a panel of human cancer cell lines.[9][9]

In Focus: Endothelin Receptor Antagonism and the Role of the Bipyrimidine Scaffold

Given that this compound is a precursor to Bosentan, understanding the endothelin signaling pathway and the structure-activity relationship (SAR) of endothelin receptor antagonists is crucial. Endothelins are potent vasoconstrictor peptides implicated in various cardiovascular diseases.[2] Endothelin receptor antagonists (ERAs) block the binding of endothelin to its receptors (ETA and ETB), leading to vasodilation.[10]

The development of non-peptide ERAs like Bosentan, which features a pyrimidine core, was a significant advancement in treating conditions like pulmonary arterial hypertension.[2] The SAR studies of ERAs reveal the importance of specific structural features for potent and selective receptor binding.[11][12]

Below is a diagram illustrating the endothelin signaling pathway and the mechanism of action of dual endothelin receptor antagonists like Bosentan.

Endothelin_Pathway Endothelin Signaling Pathway and Antagonism cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_antagonist Endothelin Signaling Pathway and Antagonism Preproendothelin Preproendothelin Big Endothelin Big Endothelin Preproendothelin->Big Endothelin ECE Endothelin Converting Enzyme Big Endothelin->ECE ET-1 Endothelin-1 ECE->ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds ETB_Receptor_SM ETB Receptor ET-1->ETB_Receptor_SM Binds Vasoconstriction Vasoconstriction ETA_Receptor->Vasoconstriction ETB_Receptor_SM->Vasoconstriction Bosentan Bosentan (Dual Antagonist) Bosentan->ETA_Receptor Blocks Bosentan->ETB_Receptor_SM Blocks

Caption: Mechanism of dual endothelin receptor antagonists.

Experimental Protocols for Analog Synthesis and Evaluation

For researchers aiming to explore the potential of this compound or its analogs, detailed experimental methodologies are critical. Below are summarized protocols from peer-reviewed literature for the synthesis and biological evaluation of related compounds.

General Synthesis of Lipophilic Pyrimidine-Biphenyl Herbicides[1]

A mixture of a substituted pyrimidine (1.0 eq), a substituted phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a solvent mixture of 1,4-dioxane and H2O (4:1) is heated at 90 °C for 4-12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the target compounds.

In Vitro Herbicidal Activity Assay[5]

Seeds of a model plant (e.g., Raphanus sativus) are surface-sterilized. The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted with distilled water to prepare different concentrations (e.g., 25, 50, 100 ppm). The sterilized seeds are placed on filter paper in petri dishes, and the test solutions are added. A known herbicide (e.g., Pendimethalin) is used as a positive control, and distilled water as a negative control. The petri dishes are incubated in a seed germinator under controlled conditions. After a defined period, the percentage of seed germination, root inhibition, and shoot inhibition are measured and calculated relative to the controls.

VEGFR-2 Kinase Inhibition Assay[3]

The inhibitory activity of the test compounds against VEGFR-2 is determined using a kinase assay kit. The assay is typically performed in a 96-well plate. The reaction mixture contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1), and ATP in a kinase buffer. The test compounds are added at various concentrations. The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set time. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate. The IC50 values are calculated from the dose-response curves.

Concluding Remarks for the Research Professional

While this compound remains to be fully characterized in a biological context within peer-reviewed literature, its chemical identity provides a strong foundation for future research. As a key building block for the clinically significant drug Bosentan, its synthesis and properties are of high interest.[2] Furthermore, the documented herbicidal potential of the broader bipyrimidine class suggests a parallel avenue for investigation.[1][13]

The comparative data and methodologies presented in this guide are intended to equip researchers with the necessary context and tools to explore the potential of this and related compounds. By understanding the established biological activities of its analogs and the critical structural motifs for activity in different therapeutic and agricultural areas, scientists can more effectively design future studies and unlock the full potential of the bipyrimidine scaffold.

References

Safety Operating Guide

Safe Disposal of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of the chemical compound 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS No. 150728-13-5). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

The following guidelines are based on current safety data sheets and hazardous waste regulations. Due to the chlorinated nature of this compound, it is classified as hazardous waste and requires special disposal procedures.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal preparation, it is imperative to wear appropriate personal protective equipment.

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles.[1]
Skin Protection Chemical-resistant gloves (inspect before use); fire/flame resistant and impervious clothing.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]

Handle this compound in a well-ventilated area, and avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3] Wash hands thoroughly after handling.[1][3]

II. Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[2] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular waste is improper and may violate regulations.

Step 1: Collection and Storage of Waste

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled, and sealed container.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".

Step 2: Contacting a Licensed Waste Disposal Company

  • Engage a certified hazardous waste disposal company to handle the collection, transportation, and final disposal of the chemical.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and properties.

Step 3: Approved Disposal Methods

The recommended professional disposal methods for this compound are:

  • Chemical Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed facility.

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Step 4: Disposal of Contaminated Packaging

  • Dispose of contaminated packaging in the same manner as the unused product, through a licensed professional waste disposal service.[2]

Environmental Precautions:

  • Do not let the product enter drains.[2] Prevent further leakage or spillage if it is safe to do so.[1]

III. Accidental Release Measures

In the event of a spill:

  • Evacuate personnel to a safe area.[2]

  • Ensure adequate ventilation.[2]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid dust formation.[1][2]

  • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the material contaminated? A->B C Collect in a labeled, sealed hazardous waste container B->C Yes D Store in a cool, dry, well-ventilated area C->D E Contact licensed hazardous waste disposal company D->E F Provide SDS to waste disposal company E->F G Approved Disposal (e.g., Incineration) F->G H Unused Product H->C I Contaminated Materials (PPE, labware) I->C

Disposal workflow for the chemical.

References

Personal protective equipment for handling 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 150728-13-5). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following equipment is mandatory when handling this compound.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Individual Protection Measures:

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and/or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards to protect against dust and splashes.[2][5] A full-face shield may be necessary for procedures with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesWear impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5][6]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat must be worn for all procedures. For tasks with a higher risk of exposure, such as handling larger quantities or potential for significant spills, wear fire/flame resistant and impervious clothing or a chemical-resistant suit.[2]
Respiratory Protection Fume Hood or RespiratorAll handling should occur within a chemical fume hood to minimize inhalation exposure.[5] If a fume hood is unavailable or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU EN 143 or OV/AG/P99 for US NIOSH) should be used.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Verify that all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation and inhalation of dust.[4][5] Use only in a well-ventilated area.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[4][5] Keep the container tightly closed when not in use.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling and before breaks.[3][4] Contaminated work clothing should not be allowed out of the workplace.[2] Take off contaminated clothing and wash it before reuse.[3]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, prevent the further spread of the material.

  • For solid spills, carefully sweep up or shovel the material without creating dust.[4][5]

  • Collect the material into a suitable, labeled, and closed container for disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation or a rash occurs.[2][5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Materials: Dispose of contaminated PPE (like gloves) and spill cleanup materials as unused product in a suitable, closed container.[4][5]

  • Environmental Precautions: Do not let the product enter drains or waterways.[5]

Workflow for Safe Handling

The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep_sds Review SDS prep_ppe Inspect & Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_weigh Weigh Compound in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Glassware & Work Surfaces handle_exp->clean_decon Experiment Complete waste_chem Collect Chemical Waste in Labeled Hazardous Container handle_exp->waste_chem clean_ppe Doff & Dispose of Contaminated PPE clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash waste_solid Collect Contaminated Solids (Gloves, Wipes) clean_ppe->waste_solid waste_transfer Transfer to Waste Facility waste_chem->waste_transfer waste_solid->waste_transfer

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.